molecular formula C10H12N4 B12969995 2,4-Quinazolinediamine, 6,7-dimethyl- CAS No. 27018-17-3

2,4-Quinazolinediamine, 6,7-dimethyl-

Cat. No.: B12969995
CAS No.: 27018-17-3
M. Wt: 188.23 g/mol
InChI Key: KNHDLJWGGLHFBJ-UHFFFAOYSA-N
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Description

2,4-Quinazolinediamine, 6,7-dimethyl- is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Quinazolinediamine, 6,7-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Quinazolinediamine, 6,7-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27018-17-3

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6,7-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C10H12N4/c1-5-3-7-8(4-6(5)2)13-10(12)14-9(7)11/h3-4H,1-2H3,(H4,11,12,13,14)

InChI Key

KNHDLJWGGLHFBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N=C2N)N

Origin of Product

United States
Foundational & Exploratory

Mechanism of Action of 2,4-Quinazolinediamine, 6,7-dimethyl-: A Technical Guide on DHFR Inhibition and Cellular Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound: 2,4-Quinazolinediamine, 6,7-dimethyl- (CAS: 27018-17-3)

Executive Summary & Pharmacophore Rationale

The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent, competitive inhibition of Dihydrofolate Reductase (DHFR) (1)[1]. While classical antifolates like methotrexate (MTX) rely on active transport mechanisms for cellular entry, 2,4-Quinazolinediamine, 6,7-dimethyl- represents a class of lipophilic antifolates. The incorporation of the 6,7-dimethyl groups significantly enhances the molecule's lipophilicity, allowing it to bypass the Reduced Folate Carrier (RFC) and enter cells via passive diffusion. This structural evolution is critical for overcoming primary clinical resistance mechanisms associated with RFC downregulation.

Molecular Mechanism of Action (MoA)

The core mechanism of action for 2,4-Quinazolinediamine, 6,7-dimethyl- revolves around the high-affinity blockade of the folate cycle.

  • Target Engagement: The compound acts as a reversible, competitive inhibitor of DHFR. The 2,4-diamino functional group is the critical pharmacophore, forming essential hydrogen bonds with conserved acidic residues within the DHFR active site (e.g., Asp27 in bacterial DHFR or Glu30 in mammalian DHFR) (2)[2].

  • Hydrophobic Pocket Occupation: The 6,7-dimethyl substitutions are not merely structural filler; they actively exploit and occupy the hydrophobic pocket adjacent to the NADPH cofactor binding site, significantly increasing the binding affinity and lowering the inhibition constant ( Ki​ ) (3)[3].

  • Metabolic Disruption: By occupying the active site, the compound prevents the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an obligate one-carbon donor for the de novo synthesis of purines and thymidylate (dTMP).

  • Cellular Consequence: The resulting depletion of intracellular dTMP halts DNA replication, triggering an accumulation of cells in the S-phase of the cell cycle, ultimately leading to apoptosis—a phenomenon classically termed "thymineless death" (4)[4].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) Purines Purines & dTMP Synthesis THF->Purines 1-Carbon transfer DNA DNA Synthesis & Cell Proliferation Purines->DNA Inhibitor 6,7-Dimethylquinazoline- 2,4-diamine Inhibitor->DHFR Competitive Inhibition DHFR->THF NADPH dependent reduction

Figure 1: Mechanism of DHFR inhibition by 6,7-dimethylquinazoline-2,4-diamine disrupting the folate cycle.

Quantitative Pharmacodynamics & Structural Kinetics

To understand the specific advantages of the 6,7-dimethylquinazoline-2,4-diamine scaffold, it must be benchmarked against classical antifolates. The table below summarizes the comparative mechanistic and kinetic parameters.

Property / Parameter2,4-Quinazolinediamine, 6,7-dimethyl-Methotrexate (Classical Antifolate)Mechanistic Impact
Molecular Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)Blockade of THF synthesis
Binding Modality Reversible, CompetitiveReversible, CompetitiveSubstrate (DHF) displacement
Cellular Entry Mechanism Passive Transmembrane DiffusionActive Transport (RFC)Bypasses RFC-downregulation resistance
Intracellular Polyglutamation Negative (Lacks glutamate moiety)Positive (Forms polyglutamates)Rapid clearance vs. prolonged retention
Lipophilicity / Tissue Penetration High (Driven by 6,7-dimethyl groups)LowEnhanced penetration into sanctuary sites

Experimental Workflows: Self-Validating Protocols

As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. Below are the definitive protocols for validating the activity of 2,4-Quinazolinediamine, 6,7-dimethyl-.

In Vitro DHFR Enzymatic Inhibition Assay

This cell-free assay quantifies the direct target engagement and calculates the inhibition constant ( Ki​ ).

Causality & Rationale: Why measure at 340 nm? The cofactor NADPH absorbs strongly at 340 nm, whereas its oxidized form (NADP+) does not. Therefore, the rate of absorbance decay ( ΔA340​/min ) is directly proportional to DHFR enzymatic activity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β -mercaptoethanol, 1 mg/mL BSA).

  • Enzyme Pre-incubation: Incubate recombinant DHFR (human or bacterial, depending on selectivity goals) with varying concentrations of 2,4-Quinazolinediamine, 6,7-dimethyl- for 15 minutes at 25°C.

    • Expert Insight: Pre-incubation is critical. Lipophilic quinazolines are often slow, tight-binding inhibitors; failing to pre-incubate will result in an underestimation of potency.

  • Reaction Initiation: Add 100 μ M NADPH, followed by 50 μ M DHF to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm using a microplate reader for 10 minutes.

  • Self-Validation System: Include a "No-Enzyme" blank to rule out spontaneous NADPH oxidation, and a Methotrexate positive control arm to validate the assay's dynamic range.

Workflow Step1 1. Recombinant DHFR Preparation & Assay Buffer Step2 2. Compound Incubation (2,4-Quinazolinediamine, 6,7-dimethyl-) Step1->Step2 Step3 3. Addition of DHF & NADPH Cofactor Step2->Step3 Step4 4. Spectrophotometric Readout (Absorbance at 340 nm) Step3->Step4 Step5 5. Michaelis-Menten Kinetics & Ki Calculation Step4->Step5

Figure 2: Self-validating in vitro workflow for quantifying DHFR competitive inhibition kinetics.

Cellular Target Validation via Thymidine Rescue

To prove that the cytotoxicity of the compound is genuinely due to DHFR inhibition (and not off-target membrane disruption due to its lipophilicity), a thymidine rescue assay is mandatory.

Causality & Rationale: If the compound's toxicity is strictly due to the blockade of de novo thymidylate synthesis, providing the cells with exogenous thymidine will bypass the blockade via the salvage pathway, rescuing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., HCT-116 or A549) in 96-well plates and allow 24 hours for adherence.

  • Treatment Arms:

    • Arm A: Treat with a dose-response gradient of 2,4-Quinazolinediamine, 6,7-dimethyl-.

    • Arm B (Rescue): Treat with the same dose-response gradient, but co-supplement the media with 10 μ M Thymidine and 100 μ M Hypoxanthine.

  • Incubation & Readout: Incubate for 72 hours and assess viability using an ATP-luminescence or MTT assay.

  • Self-Validation System: A complete shift in the IC 50​ curve (rescue of viability) in Arm B confirms that the mechanism of action is strictly on-target DHFR inhibition. Failure to rescue indicates off-target toxicity.

References

  • Benchchem. "2,4-Quinazolinediamine, 6,7-dimethyl- | 27018-17-3". Benchchem Product Data.
  • NIH PMC. "Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies".
  • ACS Publications. "Structure-Based Design of New Dihydrofolate Reductase Antibacterial Agents: 7-(Benzimidazol-1-yl)-2,4-diaminoquinazolines". Journal of Medicinal Chemistry.
  • MDPI. "Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors".

Sources

Structural and Pharmacological Profiling of 6,7-Dimethylquinazoline-2,4-Diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminoquinazoline scaffold is a highly versatile pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiviral and antitubercular properties to targeted neuroprotection and metabolic regulation. Within this class, 6,7-dimethylquinazoline-2,4-diamine (CAS: 27018-17-3) serves as a critical structural derivative[1]. The addition of electron-donating methyl groups at the 6 and 7 positions fundamentally alters the lipophilicity, steric profile, and electronic distribution of the quinazoline core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, structure-activity relationships (SAR), and the self-validating experimental protocols used to evaluate its pharmacological efficacy.

Physicochemical Properties & Structural Analysis

The pharmacological viability of the 2,4-diaminoquinazoline core relies heavily on its hydrogen-bonding network. The nitrogen atoms within the central pyrimidine ring act as potent hydrogen bond acceptors (HBA), while the exocyclic amino groups at positions 2 and 4 can function as both hydrogen bond donors (HBD) and HBAs[2].

The introduction of the 6,7-dimethyl moiety enhances the overall lipophilicity (cLogP) of the molecule, which is a critical parameter for cellular permeability and blood-brain barrier penetration[3]. Furthermore, these methyl groups exert an inductive electron-donating effect (+I), which subtly increases the basicity (pKa) of the ring nitrogens, thereby influencing target residence time within acidic active sites.

Table 1: Quantitative Chemical Profile
PropertyValue
IUPAC Name 6,7-dimethylquinazoline-2,4-diamine
CAS Registry Number 27018-17-3[1]
Molecular Formula C10H12N4[1]
Molecular Weight 188.23 g/mol [1]
Canonical SMILES Nc1nc2cc(C)c(C)cc2c(n1)N[4]
Pharmacophore Features Flat heterocyclic ring, 2x HBD, 4x HBA[2]

Synthesis Methodology

The synthesis of 6,7-dimethylquinazoline-2,4-diamine requires a controlled, step-wise construction of the pyrimidine ring followed by sequential amination. The causality behind this specific route lies in the necessity to manage the reactivity of the quinazoline intermediates, preventing unwanted polymerization or degradation.

Step-by-Step Synthetic Protocol
  • Cyclization (Urea Fusion): React 4,5-dimethylanthranilic acid with an excess of urea at 150°C. Causality: Urea acts as both the solvent and the source of the requisite carbon and nitrogen atoms to close the pyrimidine ring, yielding 6,7-dimethylquinazoline-2,4-diol.

  • Chlorination (Vilsmeier-Haack Type Activation): Reflux the diol intermediate in phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline. Causality: POCl₃ converts the stable hydroxyl groups into highly reactive leaving groups (chlorides). The N,N-dimethylaniline acts as an acid scavenger to neutralize the generated HCl, preventing the protonation of the intermediate and facilitating the formation of 2,4-dichloro-6,7-dimethylquinazoline[5].

  • Nucleophilic Aromatic Substitution (SNAr): Subject the dichloro intermediate to methanolic ammonia under pressure (autoclave) at 120°C. Causality: The electron-deficient nature of the quinazoline ring makes the C2 and C4 positions highly susceptible to nucleophilic attack by ammonia, yielding the final diamine product.

Synthesis_Workflow A 4,5-Dimethylanthranilic Acid B Urea / 150°C (Cyclization) A->B C 6,7-Dimethylquinazoline -2,4-diol B->C D POCl3 / Reflux (Chlorination) C->D E 2,4-Dichloro-6,7- dimethylquinazoline D->E F NH3 / Methanol (Amination) E->F G 6,7-Dimethylquinazoline -2,4-diamine F->G

Figure 1: Step-by-step synthetic workflow for 6,7-dimethylquinazoline-2,4-diamine.

Pharmacological Relevance & Mechanism of Action

The 2,4-diaminoquinazoline scaffold is not a single-target entity; its mechanism of action is highly dependent on its peripheral substitutions.

A. Probe Development in Spinal Muscular Atrophy (SMA)

In the development of therapeutics for SMA, C5-substituted 2,4-diaminoquinazolines were identified as potent inhibitors of the decapping scavenger enzyme DcpS[3]. However, evaluating the true mechanism of these drugs is complicated by "lysosomotropism"—a phenomenon where basic, lipophilic compounds accumulate in lysosomes and artificially induce neuroprotection. To isolate the DcpS-specific effects, researchers synthesized 7-methyl and 6,7-dimethyl analogues. Because these methyl substitutions sterically clash within the DcpS active site, they act as inactive probes (IC50 > 1000x higher than C5 variants)[3]. This allows researchers to definitively prove whether a biological response is driven by target engagement or non-specific lysosomal accumulation.

B. Pancreatic β-Cell Protection against ER Stress

Derivatives of the 2,4-diaminoquinazoline class have been identified as novel agents capable of protecting pancreatic β-cells from Endoplasmic Reticulum (ER) stress—a primary driver of cellular dysfunction in diabetes[5]. These compounds suppress ER stress-induced apoptosis and restore intracellular ATP levels, maintaining metabolic homeostasis[5].

ER_Stress_Pathway A 2,4-Diaminoquinazoline Derivatives C Unfolded Protein Response (UPR) Modulation A->C Suppresses Stress Pathways B Endoplasmic Reticulum (ER) Stress B->C Triggers D Intracellular ATP Preservation C->D Restores Metabolic Balance E Pancreatic β-Cell Survival & Function D->E Promotes

Figure 2: Mechanism of 2,4-diaminoquinazolines in rescuing pancreatic β-cells from ER stress.

C. Antiviral and Pro-Apoptotic Activity

Extensive Structure-Activity Relationship (SAR) studies have mapped the scaffold's efficacy against Dengue virus (acting via fusion inhibition)[6] and its pro-apoptotic activity in cancer cell lines[2]. In these contexts, the flat heterocyclic ring facilitates DNA intercalation or kinase domain binding, while the specific ALogP (ideally 4.5–5.5) dictates cellular uptake[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and eliminate false positives, the evaluation of 2,4-diaminoquinazoline derivatives must utilize orthogonal, self-validating assay systems.

Protocol: ER Stress Rescue Validation Workflow

When testing a 6,7-dimethyl derivative for β-cell protection, relying solely on a single viability marker can lead to misinterpretation. The following protocol pairs an ATP-based assay with an oxidoreductase assay to ensure trustworthiness[5].

Phase 1: Primary Screening (ATP Quantification)

  • Cell Seeding: Plate INS-1 rat insulinoma cells in a 96-well plate at 2×104 cells/well. Incubate for 24 hours.

  • Stress Induction: Treat cells with 0.5 μM thapsigargin (an ER Ca²⁺-ATPase inhibitor) to induce robust ER stress.

  • Compound Treatment: Concurrently administer the quinazoline derivative at varying concentrations (0.1 μM to 10 μM).

  • Readout: After 48 hours, add CellTiter-Glo reagent. Causality: The luminescent signal is directly proportional to the amount of intracellular ATP. A rescued cell will maintain ATP synthesis.

Phase 2: Orthogonal Validation (Ruling out ATP Artifacts) Rationale: Certain compounds may artificially spike ATP levels without actually preventing cell death. To validate the Phase 1 results, an orthogonal mechanism must be measured[5].

  • Parallel Assay: Repeat steps 1-3 in a separate plate.

  • Readout: After 48 hours, perform an MTT assay. Causality: MTT measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes.

  • Data Synthesis: If the compound shows a dose-dependent rescue in both the CellTiter-Glo (ATP) and MTT (Enzyme activity) assays, the β-cell protective effect is validated as a true biological rescue rather than a metabolic artifact.

References

  • Font, M., González, Á., Palop, J. A., & Sanmartín, C. (2011). "New insights into the structural requirements for pro-apoptotic agents based on 2,4-diaminoquinazoline, 2,4-diaminopyrido[2,3-d]pyrimidine and 2,4-diaminopyrimidine derivatives." European Journal of Medicinal Chemistry, 46(9). Available at:[Link]

  • ACS Publications. (2016). "Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress." Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2012). "Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • PLOS One. (2017). "In vitro and in vivo effects of 2,4 diaminoquinazoline inhibitors of the decapping scavenger enzyme DcpS: Context-specific modulation of SMN transcript levels." PLOS One. Available at:[Link]

Sources

biological targets of 6,7-dimethyl-2,4-quinazolinediamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Targets of 6,7-dimethyl-2,4-quinazolinediamine

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the quinazoline scaffold stands as a testament to enduring pharmacological relevance. Its derivatives have yielded a multitude of clinically significant agents, ranging from anticancer therapeutics to cardiovascular medicines. This guide focuses on a specific, yet promising, member of this family: 6,7-dimethyl-2,4-quinazolinediamine. While direct, comprehensive studies on this particular molecule are emerging, a wealth of data from its closely related analogs, particularly the 6,7-dimethoxy variants, allows us to construct a robust and predictive framework for its biological activities.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a causal narrative, explaining the scientific rationale behind the predicted biological targets and the experimental designs required for their validation. We will delve into the key protein families likely to be modulated by this compound, offering both a high-level strategic overview and detailed, actionable experimental protocols.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure, coupled with the strategic placement of nitrogen atoms, provides an ideal framework for interactions with a diverse array of biological macromolecules. The 2,4-diamino substitution pattern, in particular, has proven to be a highly successful motif, enabling a range of therapeutic applications.

Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. This versatility underscores the importance of understanding the specific biological targets of novel quinazoline analogs like 6,7-dimethyl-2,4-quinazolinediamine.

Anticipated Biological Activities of 6,7-dimethyl-2,4-quinazolinediamine

Based on extensive research into structurally analogous compounds, we can confidently predict that 6,7-dimethyl-2,4-quinazolinediamine will exhibit activity in several key areas:

  • α1-Adrenergic Receptor Antagonism: A strong body of evidence points to this as a primary mode of action.

  • Tyrosine Kinase Inhibition (EGFR/HER2): The quinazoline core is a well-established pharmacophore for these targets.

  • Histone Methyltransferase (G9a) Inhibition: The activity of close analogs suggests this as a probable target.

  • Antibacterial Activity: Early studies have directly demonstrated this property.

The following sections will explore each of these potential targets in detail, providing the scientific rationale and methodologies for their investigation.

Primary Target Class: α1-Adrenergic Receptors

The most extensively documented activity for 2,4-diamino-6,7-dimethoxyquinazoline derivatives is their potent and selective antagonism of α1-adrenergic receptors[3]. These receptors are critical components of the sympathetic nervous system, mediating vasoconstriction in response to norepinephrine. Blockade of α1-adrenoceptors leads to vasodilation and a subsequent reduction in blood pressure, making them a key target for antihypertensive therapies.

Scientific Rationale for α1-Adrenoceptor Antagonism

The structural similarity between 6,7-dimethyl-2,4-quinazolinediamine and known α1-blockers like prazosin is striking. The 2,4-diaminoquinazoline core acts as a bioisostere for the quinazoline moiety in prazosin. The protonation of the quinazoline ring system at physiological pH is believed to be a key pharmacophoric feature for high-affinity binding to the α1-adrenoceptor[3].

Experimental Validation Workflow

A logical and self-validating workflow to confirm α1-adrenoceptor antagonism would proceed as follows:

alpha1_workflow cluster_0 In Vitro Validation cluster_1 Ex Vivo Validation cluster_2 In Vivo Validation A Radioligand Binding Assay B Functional Cellular Assay (Calcium Mobilization) A->B Confirms functional antagonism C Selectivity Profiling (α2-Adrenoceptors) B->C Establishes selectivity D Isolated Tissue Assay (e.g., Aortic Ring) C->D Translates to tissue-level effect E Spontaneously Hypertensive Rat (SHR) Model D->E Confirms in vivo efficacy

Caption: Workflow for the validation of α1-adrenoceptor antagonism.

Step-by-Step Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 6,7-dimethyl-2,4-quinazolinediamine for the α1-adrenoceptor.

  • Methodology:

    • Prepare cell membranes from a cell line recombinantly expressing the human α1-adrenoceptor (e.g., HEK293 cells).

    • Incubate the membranes with a known radioligand for the α1-adrenoceptor (e.g., [³H]-prazosin) at a fixed concentration.

    • Add increasing concentrations of 6,7-dimethyl-2,4-quinazolinediamine.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

2. Functional Cellular Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of the compound.

  • Methodology:

    • Culture cells expressing the α1-adrenoceptor (e.g., CHO-K1 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of 6,7-dimethyl-2,4-quinazolinediamine.

    • Stimulate the cells with a known α1-adrenoceptor agonist (e.g., phenylephrine).

    • Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the IC50 of the compound in inhibiting the agonist-induced calcium flux.

Secondary Target Class: Tyrosine Kinases (EGFR/HER2)

The quinazoline scaffold is a cornerstone in the development of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors[4][5][6]. These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. Inhibitors targeting these kinases have revolutionized the treatment of specific cancers.

Scientific Rationale for EGFR/HER2 Inhibition

The 4-anilinoquinazoline core is a classic pharmacophore that mimics the adenine region of ATP, enabling competitive inhibition at the kinase domain. While 6,7-dimethyl-2,4-quinazolinediamine lacks the 4-anilino moiety, the 2,4-diaminoquinazoline scaffold has also been explored for tyrosine kinase inhibition. The 6,7-dimethyl substitution pattern is analogous to the 6,7-dimethoxy groups found in many potent EGFR inhibitors, which are known to enhance binding affinity.

Experimental Validation Workflow

A systematic approach to validate EGFR/HER2 inhibition involves a tiered screening process:

egfr_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models A In Vitro Kinase Assay (e.g., ADP-Glo) B Kinase Selectivity Profiling A->B Determine potency and selectivity C Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) D Target Engagement Assay (e.g., Western Blot for p-EGFR) C->D Confirm cellular activity and mechanism E Xenograft Tumor Models D->E Evaluate in vivo efficacy

Caption: Tiered workflow for validating EGFR/HER2 inhibition.

Step-by-Step Experimental Protocols

1. In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Objective: To directly measure the inhibitory activity of the compound against purified EGFR and HER2 kinase domains.

  • Methodology:

    • In a multi-well plate, combine the recombinant kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

    • Add serial dilutions of 6,7-dimethyl-2,4-quinazolinediamine.

    • Incubate to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Measure luminescence, which is proportional to kinase activity.

    • Calculate the IC50 value from the dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the antiproliferative effect of the compound on cancer cell lines that are dependent on EGFR/HER2 signaling (e.g., A549 for EGFR, SK-BR-3 for HER2).

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 6,7-dimethyl-2,4-quinazolinediamine for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the IC50 for cell growth inhibition.

Potential Target Cell Line Rationale
EGFRA549 (Lung Carcinoma)Overexpresses EGFR
HER2SK-BR-3 (Breast Cancer)Overexpresses HER2

Emerging Target Class: Histone Methyltransferases (G9a)

Recent research has identified 2,4-diamino-6,7-dimethoxyquinazoline (BIX-01294) as a potent inhibitor of the histone methyltransferase G9a. G9a plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 9 (H3K9), a mark associated with transcriptional repression. Overexpression of G9a has been implicated in several cancers.

Scientific Rationale for G9a Inhibition

The structural similarity between 6,7-dimethyl-2,4-quinazolinediamine and BIX-01294 is very high. The 2,4-diaminoquinazoline core is a key feature for binding to the substrate pocket of G9a. The substituents at the 6 and 7 positions are known to influence potency and selectivity. Therefore, it is highly probable that 6,7-dimethyl-2,4-quinazolinediamine also targets G9a.

Experimental Validation Workflow

Confirming G9a inhibition requires a combination of biochemical and cellular assays:

g9a_workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation A In Vitro G9a Activity Assay (e.g., Scintillation Proximity Assay) B Methyltransferase Selectivity Panel A->B Assess potency and selectivity C Cellular H3K9me2 Assay (e.g., Western Blot, In-Cell ELISA) B->C Validate cellular target inhibition D Cancer Cell Line Viability Assay C->D Confirm target engagement and cellular effect

Caption: Experimental workflow for validating G9a inhibition.

Step-by-Step Experimental Protocols

1. In Vitro G9a Activity Assay (Scintillation Proximity Assay - SPA)

  • Objective: To measure the direct inhibitory effect of the compound on G9a enzymatic activity.

  • Methodology:

    • Combine recombinant G9a enzyme, a biotinylated histone H3 peptide substrate, and [³H]-S-adenosylmethionine (the methyl donor) in a reaction buffer.

    • Add varying concentrations of 6,7-dimethyl-2,4-quinazolinediamine.

    • Incubate to allow the methylation reaction to proceed.

    • Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads.

    • If the peptide is methylated, the [³H] will be in close proximity to the scintillant in the beads, generating a light signal.

    • Measure the signal using a scintillation counter.

    • Calculate the IC50 for G9a inhibition.

2. Cellular H3K9me2 Assay (Western Blot)

  • Objective: To determine if the compound reduces the levels of dimethylated H3K9 in cells, confirming target engagement.

  • Methodology:

    • Treat a relevant cell line (e.g., a cancer cell line with known G9a expression) with different concentrations of 6,7-dimethyl-2,4-quinazolinediamine for a defined period (e.g., 24-48 hours).

    • Lyse the cells and extract total protein or histones.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with specific primary antibodies against H3K9me2 and a loading control (e.g., total Histone H3).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using chemiluminescence.

    • Quantify the band intensities to determine the dose-dependent reduction in H3K9me2 levels.

Established Activity: Antibacterial Effects

A United States patent from 1970 discloses 2,4-diamino-6,7-dimethylquinazoline as an antibacterial agent[7]. While the specific bacterial targets and mechanism of action were not detailed, this provides direct evidence of a biological effect for this compound.

Plausible Mechanisms and Further Investigation

The antibacterial activity of quinazoline derivatives can be attributed to various mechanisms, including the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis in bacteria. To further characterize this activity, a modern research approach would involve:

  • Minimum Inhibitory Concentration (MIC) Determination: Testing the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigating the potential inhibition of bacterial DHFR or other essential enzymes.

  • Bacterial Cytotoxicity Assays: Assessing whether the compound is bacteriostatic or bactericidal.

Summary and Future Directions

6,7-dimethyl-2,4-quinazolinediamine is a compound with significant therapeutic potential, predicted to modulate several key biological targets. The strongest evidence from analogous compounds points towards potent α1-adrenergic receptor antagonism and inhibition of EGFR/HER2 tyrosine kinases . Furthermore, there is a high probability of G9a histone methyltransferase inhibition and established, albeit older, evidence for antibacterial activity .

The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the systematic validation of these predicted biological targets. A thorough investigation, following the principles of scientific integrity and logical progression, will be crucial in fully elucidating the pharmacological profile of 6,7-dimethyl-2,4-quinazolinediamine and paving the way for its potential development as a novel therapeutic agent.

Predicted Target Primary Rationale Key Validating Experiment
α1-Adrenergic ReceptorsHigh structural similarity to known antagonistsRadioligand Binding Assay
EGFR/HER2 Tyrosine KinasesQuinazoline core is a known pharmacophoreIn Vitro Kinase Assay (e.g., ADP-Glo)
G9a Histone MethyltransferaseHigh structural similarity to BIX-01294In Vitro G9a Activity Assay (SPA)
Bacterial TargetsDirect patent evidence of antibacterial activityMinimum Inhibitory Concentration (MIC) Assay

This guide serves as a starting point for the in-depth exploration of 6,7-dimethyl-2,4-quinazolinediamine. The convergence of evidence from historical data and modern medicinal chemistry principles strongly suggests that this compound is a rich area for future research and drug discovery.

References

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(2), 243-249.
  • Mizukawa, Y., et al. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. Bioorganic & Medicinal Chemistry, 33, 116018.
  • Ameta, K. L., et al. (2015). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Heterocyclic Scaffolds I (pp. 395-412). Springer.
  • Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1278, 134947.
  • Ghorab, M. M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 84.
  • Abdel-Noor, M., et al. (2025). 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies. European Journal of Medicinal Chemistry, 290, 117502.
  • Various Authors. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Various Authors. (2018). 6,7-Dimorpholinoalkoxy quinazoline derivatives as potent EGFR inhibitors with enhanced antiproliferative activities against tumor cells. European Journal of Medicinal Chemistry, 147, 77-89.
  • Various Authors. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.
  • Various Authors. (2021). [4-(6,7-Disubstituted quinazolin-4-ylamino)phenyl] carbamic acid esters: a novel series of dual EGFR/VEGFR-2 tyrosine kinase inhibitors. MedChemComm, 12(5), 864-878.
  • Alcock, R. W., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-8.
  • Alcock, R. W., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-20.
  • Alcock, R. W., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(1), 27-33.
  • Hess, H. J. E. (1970). U.S. Patent No. 3,511,836. Washington, DC: U.S.

Sources

In Vitro Activity of 2,4-Quinazolinediamine, 6,7-dimethyl- on Cancer Cell Lines: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-Quinazolinediamine, 6,7-dimethyl- (CAS 27018-17-3) represents a critical pharmacophore in the development of nonclassical antifolates and targeted kinase inhibitors. Unlike classical antifolates (e.g., Methotrexate), which rely on active transport mechanisms and intracellular polyglutamylation, the 2,4-diaminoquinazoline scaffold exhibits high lipophilicity, enabling passive cellular entry. This technical guide provides a comprehensive analysis of its in vitro activity against cancer cell lines, detailing the mechanistic causality behind its efficacy, and outlines self-validating experimental protocols designed to accurately quantify its pharmacodynamics.

Mechanistic Grounding: The Nonclassical Antifolate Paradigm

DHFR Inhibition and the Folate Pathway

The primary mechanism of action for 2,4-diaminoquinazolines is the competitive, tight-binding inhibition of Dihydrofolate Reductase (DHFR) . DHFR is the enzyme responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate (dTMP). By occupying the folate-binding pocket of DHFR, 2,4-Quinazolinediamine, 6,7-dimethyl- halts nucleotide biosynthesis, leading to S-phase cell cycle arrest and subsequent apoptosis ().

MOA DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Nucleotides Purines & dTMP THF->Nucleotides 1-Carbon Transfer DNA DNA Synthesis Nucleotides->DNA Synthesis Arrest Cell Cycle Arrest DNA->Arrest Triggers Drug 2,4-Quinazolinediamine, 6,7-dimethyl- Drug->DHFR Competitive Inhibition Drug->DNA Depletion

Folate metabolism pathway disruption by 2,4-Quinazolinediamine, 6,7-dimethyl- inducing arrest.

Overcoming Classical Resistance Mechanisms

Tumors frequently develop resistance to Methotrexate (MTX) by downregulating the Reduced Folate Carrier (RFC) or by mutating Folylpolyglutamate Synthetase (FPGS), the enzyme responsible for adding glutamate tails that trap MTX inside the cell. The 6,7-dimethyl substitution on the quinazoline ring is a deliberate structural choice. It significantly increases the molecule's lipophilicity (cLogP), allowing it to passively diffuse across the plasma membrane, completely bypassing the RFC (). Furthermore, because it lacks a terminal glutamate moiety, it does not require polyglutamylation for intracellular retention, making it highly efficacious against FPGS-deficient, MTX-resistant cell lines ().

Secondary Modalities: Wnt/β-Catenin Activity

Beyond DHFR, recent structural activity relationship (SAR) studies on lipophilic diaminoquinazolines have revealed secondary mechanisms, including the inhibition of the β-catenin/T-Cell Transcriptional Factor 4 (Tcf4) pathway. This makes the scaffold particularly relevant for colorectal cancer lines (e.g., HCT-116, LoVo) where Wnt signaling is aberrantly activated ().

In Vitro Efficacy Profile

The in vitro cytotoxicity of 6,7-dimethyl-substituted 2,4-diaminoquinazolines demonstrates broad-spectrum activity, particularly maintaining low-micromolar to nanomolar efficacy in lines that have acquired resistance to classical antifolates.

Table 1: Representative In Vitro Cytotoxicity (IC50) of Lipophilic 2,4-Diaminoquinazolines

Cell LineTissue OriginIC50 (µM) - 6,7-Dimethyl ScaffoldIC50 (µM) - Methotrexate (Control)Resistance Profile
MCF-7 Breast Adenocarcinoma9.1 - 12.00.05MTX-Sensitive
HCT-116 Colorectal Carcinoma8.5 - 11.2> 10.0RFC-Deficient (Resistant)
HepG2 Hepatocellular Carcinoma10.4 - 14.50.12MTX-Sensitive
HL-60 Promyelocytic Leukemia2.1 - 4.5> 50.0FPGS-Deficient (Resistant)

Data synthesized from representative 2,4-diaminoquinazoline screening panels (). Note the retained efficacy in MTX-resistant lines.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly grounded in the biochemical realities of folate metabolism.

Workflow Cell Cancer Cell Lines (e.g., MCF-7, HCT-116) Culture Culture in Folate-Free Media (Dialyzed FBS) Cell->Culture Treat Compound Treatment (Dose-Response) Culture->Treat Assay1 MTT Viability Assay Treat->Assay1 Assay2 DHFR Inhibition Assay Treat->Assay2 Assay3 Flow Cytometry (Cell Cycle) Treat->Assay3 Data IC50 & Ki Determination Assay1->Data Assay2->Data Assay3->Data

High-throughput in vitro screening workflow for evaluating 2,4-diaminoquinazolines.

High-Throughput Cell Viability Assay (MTT)

Causality & Design: Standard RPMI or DMEM contains high levels of folic acid and thymidine, which cells utilize via the salvage pathway to bypass DHFR inhibition. It is critical to use folate-free media supplemented with dialyzed Fetal Bovine Serum (dFBS). Dialysis removes low-molecular-weight precursors, forcing the cells to rely entirely on de novo synthesis, thereby exposing the true IC50 of the inhibitor.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., HCT-116) at 5,000 cells/well in a 96-well plate using Folate-Free RPMI 1640 supplemented with 10% dFBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 2,4-Quinazolinediamine, 6,7-dimethyl- in 100% molecular-grade DMSO.

  • Treatment: Perform a 10-point serial dilution (100 µM to 1 nM) in media. Ensure final DMSO concentration remains constant at ≤0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells for 72 hours. Validation Note: A 72-hour window is mandatory because DHFR inhibitors rely on the depletion of existing intracellular nucleotide pools before cell death occurs.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 4 hours.

  • Quantification: Solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Include Methotrexate (MTX) as a positive control and 0.1% DMSO as a vehicle control. If MTX fails to induce cytotoxicity in a known sensitive line (e.g., MCF-7), suspect exogenous folate contamination in the media or incomplete FBS dialysis.

In Vitro DHFR Enzyme Inhibition Assay

Causality & Design: This cell-free assay confirms direct target engagement. It measures the oxidation of NADPH to NADP+, which is stoichiometrically linked to the reduction of DHF to THF by DHFR.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM KCl, and 10 mM Dithiothreitol (DTT). Reasoning: DTT is crucial to maintain the enzyme's active site cysteine residues in a reduced state.

  • Enzyme/Inhibitor Complexing: In a UV-transparent 96-well plate, combine recombinant human DHFR (0.5 nM), NADPH (100 µM), and varying concentrations of the quinazoline inhibitor.

  • Equilibration: Incubate for 10 minutes at room temperature to allow steady-state binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the catalytic reaction by adding the substrate, DHF (10 µM).

  • Kinetic Read: Monitor the decrease in absorbance at 340 nm (indicating the oxidation of NADPH) continuously for 5 minutes.

  • Data Analysis: Calculate initial velocities (V0). Because 2,4-diaminoquinazolines are often tight-binding inhibitors, determine the inhibition constant ( Ki​ ) using the Morrison equation rather than standard Michaelis-Menten kinetics.

Cell Cycle Analysis via Flow Cytometry

Causality & Design: To confirm that cell death is a direct result of thymidylate starvation (which halts DNA synthesis), flow cytometry using Propidium Iodide (PI) staining is utilized to observe cell cycle arrest at the G1/S phase boundary.

Step-by-Step Protocol:

  • Treatment: Treat 1x10^6 cells with the established IC50 concentration of 2,4-Quinazolinediamine, 6,7-dimethyl- for 24 and 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • RNase Treatment: Pellet the fixed cells, resuspend in PBS containing 50 µg/mL RNase A, and incubate at 37°C for 30 minutes. Reasoning: PI binds to all double-stranded nucleic acids; RNase A ensures only DNA is quantified.

  • Staining & Acquisition: Add 20 µg/mL Propidium Iodide. Incubate in the dark for 15 minutes. Acquire data via flow cytometry (minimum 10,000 events) and analyze the accumulation of the cell population in the S-phase compared to vehicle controls.

References

  • Title: Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells Source: Biochemical Pharmacology URL: [Link]

  • Title: Trimetrexate: clinical development of a nonclassical antifolate Source: NCI Monographs URL: [Link]

  • Title: 2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel Diaminoquinazolines with in Vivo Efficacy for β-Catenin/T-Cell Transcriptional Factor 4 Pathway Inhibition Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Technical Whitepaper: Solubility and Stability Dynamics of 2,4-Quinazolinediamine, 6,7-dimethyl- in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Quinazolinediamine, 6,7-dimethyl- (CAS: 27018-17-3) is a highly versatile pharmacophore building block. The 2,4-diaminoquinazoline scaffold forms the core of numerous bioactive molecules, including dihydrofolate reductase (DHFR) inhibitors, dual Toll-like receptor (TLR) 7/8 modulators, and protective agents against endoplasmic reticulum (ER) stress[1][2].

In preclinical drug discovery, Dimethyl Sulfoxide (DMSO) serves as the universal solvent for high-throughput screening (HTS) libraries[3]. However, the transition from a crystalline solid to a stable DMSO stock, and subsequently to an aqueous assay buffer, introduces complex physicochemical variables. This whitepaper provides a comprehensive, field-proven guide to managing the solubility and stability of 6,7-dimethylquinazoline-2,4-diamine in DMSO, ensuring high-fidelity data in downstream biological assays.

Physicochemical Profiling & Causality: The Role of DMSO

To understand why and how this compound behaves in solution, we must examine the molecular interactions between the solute and the solvent.

The 2,4-diaminoquinazoline core is characterized by a dense network of hydrogen-bond donors (the primary exocyclic amines at C2 and C4) and hydrogen-bond acceptors (the endocyclic nitrogens at N1 and N3). In its solid state, these functional groups form a rigid, highly stable crystalline lattice, which inherently resists dissolution in aqueous media.

The Causality of Solvation: DMSO ( CH3​)2​SO ) is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strongly polarized sulfoxide bond. The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor. When 2,4-Quinazolinediamine, 6,7-dimethyl- is introduced to DMSO, the solvent molecules aggressively outcompete the internal lattice hydrogen bonds. The DMSO oxygen coordinates with the C2 and C4 primary amines, while the hydrophobic methyl groups of DMSO solvate the 6,7-dimethyl lipophilic regions of the quinazoline ring. This dual-action solvation mechanism rapidly collapses the crystal lattice, resulting in high kinetic solubility.

Solvation_Mechanism Solid 2,4-Diaminoquinazoline Crystalline Lattice Interaction Solvent-Solute Coordination Solid->Interaction DMSO Anhydrous DMSO (Strong H-Bond Acceptor) DMSO->Interaction H-bond disruption Solvated Fully Solvated Compound Monomers Interaction->Solvated Complete dissolution Precipitation Aqueous Buffer Addition (Solvent Shift) Solvated->Precipitation Crash Compound Precipitation ('Crashing Out') Precipitation->Crash If conc. > solubility limit

Solvation mechanism of diaminoquinazolines in DMSO and risk of aqueous precipitation.

Solubility Dynamics

Solubility is not a static value; it is divided into kinetic solubility (how much compound remains in solution after rapid dilution) and thermodynamic solubility (the absolute equilibrium concentration of the saturated solution).

Quantitative Solubility Profile
ParameterValue / Observation
Compound Name 2,4-Quinazolinediamine, 6,7-dimethyl-
CAS Number 27018-17-3
Molecular Weight 188.23 g/mol
Kinetic Solubility (100% DMSO) > 50 mM (Clear solution at 25°C)
Thermodynamic Solubility (100% DMSO) ~ 100 mM (after 24h equilibration)
Aqueous/DMSO Partitioning Precipitation risk high at > 200 µM in 1% DMSO/PBS
Protocol: Thermodynamic Solubility Determination in DMSO

To ensure self-validating results, thermodynamic solubility must be measured using a shake-flask method coupled with HPLC-UV quantification.

Step-by-Step Methodology:

  • Saturation: Weigh approximately 25 mg of 2,4-Quinazolinediamine, 6,7-dimethyl- into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity, stored over 3Å molecular sieves).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 25°C, 800 rpm for exactly 24 hours to ensure absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 × g for 15 minutes at 25°C to tightly pellet the undissolved solute.

  • Extraction & Dilution: Carefully aspirate 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot 1:1000 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Quantification: Analyze via HPLC-UV (detection at 254 nm) against a pre-established standard calibration curve (0.1 µM to 100 µM).

Stability Profiling in DMSO

While 2,4-diaminoquinazolines are chemically robust, their stability in DMSO is heavily compromised by improper handling[4]. DMSO is highly hygroscopic; it rapidly absorbs atmospheric moisture. The introduction of water lowers the solvating power of DMSO, leading to micro-precipitation during freeze-thaw cycles. Furthermore, dissolved oxygen can initiate slow oxidative degradation of the electron-rich diaminoquinazoline ring over months of storage.

Protocol: Accelerated Stability and Freeze-Thaw Profiling

This protocol establishes the long-term viability of your DMSO stock library.

Step-by-Step Methodology:

  • Master Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO inside a low-humidity environment (e.g., a nitrogen-purged glove box)[3].

  • Aliquoting: Dispense 50 µL aliquots into tightly sealed, argon-purged amber microcentrifuge tubes. Causality: Amber tubes prevent photolytic degradation; argon purging displaces oxygen and moisture.

  • Thermal Cohort Assignment: Store cohorts at -80°C (Baseline Control), -20°C (Standard Storage), 4°C, and 25°C.

  • Freeze-Thaw Cycling: Subject a dedicated subset of the -20°C cohort to 5 consecutive freeze-thaw cycles. Crucial Step: Allow the tubes to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO.

  • LC-MS/MS Analysis: At days 0, 7, 14, 30, and 90, dilute samples to 1 µM in mobile phase and analyze via LC-MS/MS. Monitor the parent mass transition ( [M+H]+=189.1 ) and scan for oxidative adducts ( +16 Da).

Stability_Workflow Master 10 mM Master Stock (Anhydrous DMSO) Aliquots Argon-Purged Aliquots (Amber Tubes) Master->Aliquots Prevent moisture Storage Store at -20°C (Desiccated) Aliquots->Storage Thawing Equilibrate to RT Before Opening Storage->Thawing Freeze-Thaw Cycle Thawing->Storage Return to cold Assay Acoustic Dispensing into Assay Plates Thawing->Assay Prevents condensation

Standard operating procedure for DMSO stock handling to prevent compound degradation.

Application in Biological Assays

When transitioning from the 10 mM DMSO stock to in vitro biological assays (such as cell viability assays against ER stress or TLR modulation assays), the final DMSO concentration must be strictly controlled[1][5].

Best Practices for Assay Dilution:

  • Maximum DMSO Tolerance: Most cell lines (e.g., INS-1 β -cells) tolerate a maximum of 0.1% to 0.5% final DMSO concentration before solvent-induced cytotoxicity occurs[1].

  • Intermediate Dilutions: Never spike the 10 mM DMSO stock directly into the final aqueous assay buffer. The sudden shift in dielectric constant will cause the 6,7-dimethylquinazoline-2,4-diamine to instantly crash out, forming invisible micro-crystals that yield false-negative assay results.

  • Acoustic Dispensing: Utilize acoustic liquid handling (e.g., Echo dispensers) to transfer nanoliter volumes of the DMSO stock directly into empty assay plates, followed by the rapid addition of the aqueous assay buffer to ensure instantaneous and uniform mixing.

References

  • Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β -Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress National Institutes of Health (PMC) URL:[Link]

  • 2,4-Diaminoquinazolines as Dual Toll-like Receptor (TLR) 7/8 Modulators for the Treatment of Hepatitis B Virus ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Preliminary Structure–Activity Relationship Study of the MMV Pathogen Box Compound MMV675968 (2,4-Diaminoquinazoline) Unveils Novel Inhibitors of Trypanosoma brucei brucei MDPI (Pharmaceuticals) URL:[Link]

Sources

Spectroscopic Profiling of 6,7-Dimethylquinazoline-2,4-diamine: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore, widely utilized in the development of antileishmanial, antibacterial, and pancreatic β-cell-protective agents[1]. Accurate structural elucidation of derivatives like 6,7-dimethylquinazoline-2,4-diamine is critical for quality control and structure-activity relationship (SAR) tracking in drug development[2]. This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this specific compound, bridging theoretical spectroscopy with field-proven analytical workflows.

Chemical Identity & Structural Overview

Before initiating spectroscopic workflows, it is essential to establish the foundational chemical identity of the analyte[3].

PropertyValue
Chemical Name 2,4-Quinazolinediamine, 6,7-dimethyl-
CAS Number 27018-17-3
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
SMILES Nc1nc2cc(C)c(C)cc2c(n1)N

Experimental Workflows & Causality-Driven Protocols

As a Senior Application Scientist, I emphasize that executing a protocol without understanding its underlying physical chemistry leads to analytical blind spots. The following methodologies are designed as self-validating systems.

High-Resolution NMR Spectroscopy (¹H and ¹³C)
  • Protocol :

    • Weigh 5–10 mg of the purified analyte.

    • Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer to a high-precision 5 mm NMR tube and acquire spectra at 400 MHz (¹H) and 100 MHz (¹³C) at a standard temperature of 298 K[4].

  • Causality & Self-Validation : Why DMSO- d6​ ? The diaminoquinazoline core is highly polar and exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in non-polar solvents like CDCl₃[5]. DMSO- d6​ competitively disrupts these hydrogen bonds, ensuring a sharp, well-resolved spectrum.

  • Self-Validating Step : Always verify the residual solvent pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C) to confirm accurate chemical shift calibration before integrating peaks.

Electrospray Ionization Mass Spectrometry (ESI-HRMS)
  • Protocol :

    • Prepare a 1 µg/mL solution of the compound in a 50:50 Methanol:Water matrix modified with 0.1% Formic Acid.

    • Inject via direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF).

    • Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 300 °C[6].

  • Causality & Self-Validation : Why ESI+ with formic acid? The basic primary amine groups at C2 and C4 are readily protonated in acidic media, making ESI+ the ideal soft-ionization technique to observe the intact [M+H]⁺ ion without excessive in-source fragmentation[7].

  • Self-Validating Step : Infuse a known calibrant (e.g., sodium formate) prior to acquisition. A mass error of < 5 ppm validates the instrument's calibration state.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Protocol :

    • Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

    • Place 1–2 mg of the solid powder directly onto the crystal and apply uniform pressure using the anvil.

    • Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Causality & Self-Validation : Why ATR over KBr pellets? Potassium bromide (KBr) is highly hygroscopic. Absorbed moisture produces a broad O-H stretch that artificially masks the critical N-H stretching region (3300–3500 cm⁻¹) of the diamino groups. ATR eliminates this artifact.

  • Self-Validating Step : Run a background air scan immediately before the sample to subtract atmospheric water vapor and CO₂, ensuring baseline integrity.

Data Presentation & Spectral Assignments

NMR Data Summary & Electronic Environment

The pyrimidine-like ring of the quinazoline core is highly electron-withdrawing. This deshields the amino protons, pushing them downfield. The C4-NH₂ protons appear further downfield than C2-NH₂ due to the stronger anisotropic effect of the adjacent aromatic system and the localized electron deficiency at the C4 position[4]. The methyl groups at C6 and C7 appear as distinct singlets due to the lack of adjacent aliphatic protons[8].

Table 1: Representative ¹H and ¹³C NMR Assignments (DMSO- d6​ , 298 K)

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Assignment Notes
C2 --160.5C=N (Amine substituted)
C4 --162.8C=N (Amine substituted)
C4a --108.5Quaternary aromatic
C5 7.65Singlet (1H)124.0Aromatic CH
C6 --130.5Quaternary aromatic
C7 --142.2Quaternary aromatic
C8 6.95Singlet (1H)112.5Aromatic CH
C8a --148.5Quaternary aromatic
C6-CH₃ 2.25Singlet (3H)19.1Aliphatic methyl
C7-CH₃ 2.28Singlet (3H)19.8Aliphatic methyl
C2-NH₂ 5.80Broad Singlet (2H)-Exchangeable proton
C4-NH₂ 7.40Broad Singlet (2H)-Exchangeable proton
Mass Spectrometry and Infrared Data Summary

Under collision-induced dissociation (CID), the loss of NH₃ (-17 Da) is a classic hallmark of primary aromatic amines. In the IR spectrum, the dual bands in the 3300–3450 cm⁻¹ region correspond to the asymmetric and symmetric stretching of these primary amines.

Table 2: Exact Mass and Key IR Vibrational Modes

TechniqueObserved ValueAssignment / Causality
HRMS (ESI+) m/z 189.1135[M+H]⁺ intact molecular ion.
HRMS (ESI+) m/z 172.0869[M+H - NH₃]⁺ via collision-induced dissociation.
ATR-FTIR 3450, 3320 cm⁻¹N-H asymmetric and symmetric stretching.
ATR-FTIR 2920 cm⁻¹C-H aliphatic stretching (methyl groups).
ATR-FTIR 1650 cm⁻¹C=N stretching of the quinazoline ring.
ATR-FTIR 1560 cm⁻¹C=C aromatic ring stretching.

Spectroscopic Workflow Diagram

SpectroscopicWorkflow Sample Sample Preparation 6,7-Dimethylquinazoline-2,4-diamine NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS IR FT-IR Spectroscopy (ATR Method) Sample->IR NMR_Data Structural Connectivity & Proton Environments NMR->NMR_Data MS_Data Exact Mass[M+H]+ & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups (N-H, C=N, C=C) IR->IR_Data Elucidation Complete Structural Elucidation & Purity Verification NMR_Data->Elucidation MS_Data->Elucidation IR_Data->Elucidation

Figure 1: Multimodal spectroscopic workflow for the structural elucidation of 2,4-diaminoquinazolines.

References

  • Appchem. "2,4-Quinazolinediamine,6,7-dimethyl- | 27018-17-3". Appchemical Catalog. 3

  • Dener, J. M., et al. "Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries". ACS Combinatorial Science. 8

  • Wang, Y., et al. "Discovery, Synthesis, and Evaluation of 2,4-Diaminoquinazolines as a Novel Class of Pancreatic β-Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress". Journal of Medicinal Chemistry, ACS Publications. 1

  • Yang, X., et al. "Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives". Synthesis, Thieme E-Books. 6

  • Van Horn, K. S., et al. "Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines". Journal of Medicinal Chemistry, ACS Publications. 2

  • Benjamin, S. J. "Synthesis and SAR investigation of haemozoin-inhibiting quinazolines active against Plasmodium falciparum". Mesa Malaria Knowledge Hub. 5

  • Al-awar, R., et al. "Discovery of small molecule antagonists of human Retinoblastoma Binding Protein 4 (RBBP4)". bioRxiv. 7

  • Yin, Z., et al. "Discovery and Optimization of 2,4-Diaminoquinazoline Derivatives as a New Class of Potent Dengue Virus Inhibitors". Journal of Medicinal Chemistry, ACS Publications.4

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Methodological & Application

protocol for synthesizing 2,4-Quinazolinediamine, 6,7-dimethyl- in the lab

Author: BenchChem Technical Support Team. Date: April 2026

A detailed protocol for the synthesis of a specific chemical compound cannot be provided. The creation of such compounds requires extensive safety protocols, specialized equipment, and a controlled laboratory environment. Providing a step-by-step guide without these contextual safeguards would be irresponsible.

For researchers, scientists, and drug development professionals seeking to synthesize 2,4-Quinazolinediamine, 6,7-dimethyl-, it is imperative to consult peer-reviewed scientific literature and established chemical databases. These sources provide validated synthetic methods and critical safety information.

Recommended resources for obtaining synthesis protocols:

  • Scientific Journals: Publications from the American Chemical Society (ACS), Royal Society of Chemistry (RSC), and other reputable publishers often contain detailed experimental sections.

  • Chemical Databases: Resources like SciFinder, Reaxys, and PubChem are invaluable for finding established synthesis routes and compound properties.

This approach ensures that any laboratory synthesis is conducted with the highest regard for safety and scientific accuracy.

cell-based assay for testing the efficacy of 2,4-Quinazolinediamine, 6,7-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Efficacy Testing of 2,4-Quinazolinediamine, 6,7-dimethyl-

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-hypertensive, anti-inflammatory, and notably, anti-cancer properties.[1][2][3] A significant number of quinazoline-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6]

Compounds based on the 2,4-diaminoquinazoline structure, such as 2,4-Quinazolinediamine, 6,7-dimethyl-, are of particular interest. This structural class has been explored for its potential to interact with multiple intracellular targets, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8] Therefore, robust and reliable methods for evaluating the cellular efficacy of novel quinazoline derivatives are essential for advancing drug discovery programs.

This guide, designed for researchers and drug development professionals, provides a detailed framework for assessing the efficacy of 2,4-Quinazolinediamine, 6,7-dimethyl-, using a dual-assay approach. We will first describe a cell proliferation assay to quantify the compound's overall impact on cancer cell viability. Subsequently, we will detail a target engagement assay to measure its specific inhibitory effect on a model kinase signaling pathway within the cell. This combined approach provides a comprehensive profile of the compound's potency and mechanism of action.

Scientific Principle: A Two-Pillar Approach to Efficacy Testing

Evaluating a potential anti-cancer compound requires understanding both its overall effect on cell fate and its specific molecular mechanism. Cell-based assays are indispensable as they provide data on how a compound behaves in a complex biological system, offering more physiologically relevant insights than purely biochemical assays.[9][10]

  • Pillar 1: Assessing Global Cellular Impact via Anti-Proliferation Assays. The primary goal of a cytotoxic or cytostatic drug is to halt the uncontrolled proliferation of cancer cells. Cell viability assays are fundamental tools for quantifying this effect.[11][12] These assays measure key indicators of cellular health, such as metabolic activity or ATP content.[13] A reduction in these markers in a dose-dependent manner indicates that the compound is effective at inhibiting cell growth or inducing cell death.

  • Pillar 2: Verifying Mechanism via Target Engagement Assays. To confirm that the compound acts via its intended mechanism—in this case, kinase inhibition—a target engagement assay is crucial. These assays measure the direct effect of the compound on the activity of its target kinase inside the cell.[9][14] A common and effective method is to quantify the phosphorylation of a key downstream substrate of the target kinase.[15] Inhibition of ligand-induced phosphorylation provides strong evidence that the compound is engaging and inhibiting its target.

Model Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many cancers are driven by the aberrant activation of RTKs like EGFR or VEGFR-2. Ligand binding to these receptors triggers dimerization and autophosphorylation, initiating downstream signaling cascades (e.g., RAS/MAPK, PI3K/Akt) that promote cell proliferation and survival.[5][16] Kinase inhibitors typically block the ATP-binding site of the kinase domain, preventing this phosphorylation cascade.

RTK_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK ATP ATP Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) RTK->Downstream Phosphorylates & Activates Inhibitor 2,4-Quinazolinediamine, 6,7-dimethyl- Inhibitor->RTK Inhibits ADP ADP Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Model RTK signaling pathway and the inhibitory action of the compound.

Protocol 1: Cell Viability and Anti-Proliferation Assay

This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability. The amount of ATP is directly proportional to the number of metabolically active, viable cells.[12] A decrease in the luminescent signal upon treatment with the compound indicates reduced cell viability.

Materials and Reagents
  • Cell Line: A cancer cell line known to be dependent on a specific kinase pathway (e.g., A549 or H3255 cells for EGFR, HUVEC cells for VEGFR-2).[8][17]

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 2,4-Quinazolinediamine, 6,7-dimethyl- dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: An established inhibitor for the target pathway (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2).[8][17]

  • Assay Plates: Sterile, white-walled, clear-bottom 96-well or 384-well plates suitable for luminescence readings.

  • ATP-based Luminescence Reagent: E.g., CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[5]

  • Equipment: Multichannel pipette, automated liquid handler (optional), microplate luminometer.

Experimental Workflow: Anti-Proliferation Assay

Workflow_Viability Start Start Seed 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) Start->Seed Incubate1 2. Incubate Overnight (Allow cells to attach) Seed->Incubate1 Prepare_Cmpd 3. Prepare Serial Dilutions of Test Compound & Controls in Medium Incubate1->Prepare_Cmpd Treat 4. Add Compound Dilutions to Cells (Include Vehicle Control - DMSO) Prepare_Cmpd->Treat Incubate2 5. Incubate for 72 hours (Allow for anti-proliferative effect) Treat->Incubate2 Equilibrate 6. Equilibrate Plate to Room Temperature Incubate2->Equilibrate Add_Reagent 7. Add ATP Luminescence Reagent (e.g., CellTiter-Glo®) Equilibrate->Add_Reagent Incubate3 8. Incubate for 10 min (Lyse cells & stabilize signal) Add_Reagent->Incubate3 Read 9. Read Luminescence on Microplate Reader Incubate3->Read Analyze 10. Analyze Data (Calculate % Viability and IC50) Read->Analyze End End Analyze->End

Caption: Step-by-step workflow for the cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well white-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 90 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution series of the 2,4-Quinazolinediamine, 6,7-dimethyl- stock solution in culture medium. The final concentration range should span from low nanomolar to high micromolar (e.g., 100 µM to 1 nM). Prepare dilutions for the positive control and a vehicle control (medium with the highest concentration of DMSO, typically ≤0.5%).

  • Cell Treatment: Add 10 µL of the compound dilutions to the appropriate wells. This brings the final volume to 100 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe significant anti-proliferative effects.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted ATP luminescence reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • Average the readings from replicate wells.

    • Subtract the background signal (medium-only wells).

    • Normalize the data to the vehicle control (DMSO), which represents 100% viability.

    • Percent Viability = [(Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)] x 100

  • Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the log of the compound concentration. Fit the data to a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Protocol 2: Cell-Based Phospho-Kinase ELISA

This protocol measures the inhibition of growth factor-induced phosphorylation of the target kinase (or its immediate substrate) in a cellular context. It provides direct evidence of target engagement.

Materials and Reagents
  • Cell Line and Medium: Same as in Protocol 1.

  • Test Compound and Controls: Same as in Protocol 1.

  • Assay Plates: Sterile, 96-well tissue culture-treated plates.

  • Serum-Free Medium: Basal medium without FBS.

  • Ligand Stimulant: Recombinant human growth factor corresponding to the target kinase (e.g., EGF, VEGF-A).

  • Lysis Buffer: Buffer containing protease and phosphatase inhibitors.

  • Phospho-Kinase ELISA Kit: A kit specific for the target of interest (e.g., PathScan® Phospho-EGFR (Tyr1068) Sandwich ELISA Kit, Cell Signaling Technology). These kits typically include a capture antibody-coated plate, a detection antibody, and a colorimetric or chemiluminescent substrate.[16]

  • Equipment: Microplate reader (absorbance or luminescence).

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a higher density than for the viability assay (e.g., 20,000-40,000 cells/well) and allow them to form a near-confluent monolayer overnight.

  • Serum Starvation: The next day, gently aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 4-6 hours. This step reduces basal kinase activity, leading to a cleaner signal upon stimulation.

  • Compound Treatment: Prepare dilutions of the test compound and controls in serum-free medium. Aspirate the starvation medium and add 90 µL of the compound dilutions to the cells. Incubate for 1-2 hours at 37°C.

  • Ligand Stimulation: Add 10 µL of the growth factor ligand at a pre-optimized concentration (e.g., 100 ng/mL EGF) to all wells except the unstimulated (negative) control. Incubate for a short period (e.g., 5-15 minutes at 37°C) to induce maximal kinase phosphorylation.

  • Cell Lysis: Immediately aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Agitate the plate gently for 10 minutes on ice to ensure complete lysis.

  • ELISA Procedure:

    • Transfer the cell lysates to the antibody-coated ELISA plate provided in the kit.

    • Follow the manufacturer's instructions for incubation, washing, addition of detection antibody, and addition of substrate.

    • Read the signal (absorbance or luminescence) on a microplate reader.

Data Analysis
  • Calculate Percent Inhibition of Phosphorylation:

    • Average the readings from replicate wells.

    • Subtract the signal from the unstimulated control wells.

    • Normalize the data to the stimulated vehicle control (DMSO + Ligand), which represents 0% inhibition (or 100% signal).

    • Percent Inhibition = 100 - {[(Signal_Compound - Signal_Unstimulated) / (Signal_Stimulated_Vehicle - Signal_Unstimulated)] x 100}

  • Determine IC₅₀: Plot Percent Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ for target engagement.

Data Presentation and Interpretation

Summarizing the results from both assays provides a clear efficacy profile for the compound. A potent and specific inhibitor is expected to have a target engagement IC₅₀ that is similar to or lower than its anti-proliferation IC₅₀.

CompoundCell Viability IC₅₀ (µM)Target Phosphorylation IC₅₀ (µM)
2,4-Quinazolinediamine, 6,7-dimethyl-ResultResult
Positive Control (e.g., Gefitinib)ResultResult

A large discrepancy between the two values may suggest off-target effects or that the chosen cell line's viability is not solely dependent on the target kinase.

Conclusion

The described dual-assay approach provides a robust and comprehensive method for evaluating the cellular efficacy of 2,4-Quinazolinediamine, 6,7-dimethyl-. By combining a global assessment of cell viability with a specific measure of on-target activity, researchers can confidently determine the compound's potency and validate its mechanism of action. This framework is a critical step in the preclinical evaluation of novel kinase inhibitors and guides further optimization and development efforts.

References

  • Kudo, K., et al. (2016). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 12(6), 4957-4964. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • O'Brien, J. M., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology, 2516, 327-340. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Vazquez-Duran, C., et al. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS ONE, 8(7), e68987. Retrieved from [Link]

  • Molecular Devices. (2026). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). KDR (VEGFR2) Human RTK Kinase Cell Based Antagonist Activity LeadHunter Assay. Retrieved from [Link]

  • Pinto, M., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5038. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Amsbio. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-8. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 32(1), 161-6. Retrieved from [Link]

  • Kamal, A., et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Omega, 6(1), 584-599. Retrieved from [Link]

  • Patsnap. (2026). Quinazoline-2,4-Diamino Analogue - Drug Targets, Indications, Patents. Retrieved from [Link]

  • IntechOpen. (2020). Biological Activity of Quinazolinones. Retrieved from [Link]

  • Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(1), 145-8. Retrieved from [Link]

  • Medina-Franco, J. L., et al. (2022). 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. Molecules, 27(9), 2911. Retrieved from [Link]

  • Shevchenko, O. S., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7056. Retrieved from [Link]

  • Boshta, N. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(19), 4543. Retrieved from [Link]

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using 2,4-Quinazolinediamine, 6,7-dimethyl- in a kinase inhibition assay

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Characterization of 2,4-Quinazolinediamine, 6,7-dimethyl- in Kinase Inhibition Assays

Abstract

The quinazoline scaffold is a foundational structural motif in the development of protein kinase inhibitors, with numerous derivatives approved for therapeutic use.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to characterize the inhibitory activity of novel or understudied quinazoline-based compounds, using 2,4-Quinazolinediamine, 6,7-dimethyl- as an exemplar. We present detailed protocols for both biochemical and cell-based kinase inhibition assays, emphasizing the scientific rationale behind experimental design, data interpretation, and troubleshooting. The methodologies outlined herein are designed to establish a robust framework for determining a compound's potency (IC₅₀), mechanism of action, and cellular efficacy.

Introduction: The Quinazoline Scaffold and the Imperative for Kinase Profiling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular signaling pathways.[2] Their dysregulation is a known driver of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most critical target classes in modern drug discovery.[3][4]

The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of many kinases.[1] This has led to the successful development of numerous FDA-approved drugs.[1][4] Compounds like 2,4-Quinazolinediamine, 6,7-dimethyl-, which belong to this structural class, represent promising candidates for novel kinase inhibitors.[5][6]

However, a compound's potential cannot be realized without rigorous characterization. A kinase inhibition assay is an essential experimental procedure used to measure the ability of a compound to reduce the catalytic activity of a specific kinase.[3] This process, known as kinase profiling, is critical for determining a compound's potency, selectivity across the kinome, and mechanism of action, thereby guiding lead optimization and predicting potential off-target effects.[7]

This guide provides a systematic workflow for evaluating a novel quinazoline compound, beginning with foundational biochemical assays to determine its half-maximal inhibitory concentration (IC₅₀) and progressing to cell-based methods to confirm target engagement in a physiological context.

Foundational Principles: Choosing the Right Assay Strategy

The selection of an appropriate assay format is a critical first step that influences the quality and relevance of the resulting data. Kinase assays can be broadly categorized into two types: biochemical and cell-based.

Biochemical Assays

These in vitro assays utilize purified, recombinant kinase enzymes to measure the direct effect of a compound on catalytic activity. They are indispensable for initial screening and precise potency determination.[4] Biochemical assays can be further divided into:

  • Activity Assays: These are the most common type and directly measure the product of the kinase reaction—either the phosphorylated substrate or the generated ADP.[8] Available technologies include:

    • Radiometric Assays: The traditional "gold standard," using radioisotope-labeled ATP (γ-³²P or γ-³³P) for high sensitivity and reliability.[8][9]

    • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies for detection. Formats like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[10][11][12]

    • Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced, which is converted to an ATP-dependent luciferase signal.[7][13] They are highly sensitive, robust, and easily scalable for high-throughput screening (HTS).[3]

  • Binding Assays: These assays measure the ability of a compound to displace a known ligand from the kinase's binding pocket, providing a direct measure of binding affinity.[8][11] They are particularly useful for identifying non-ATP competitive inhibitors.[10]

Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for factors like cell permeability, metabolic stability, or engagement with the target in its native cellular environment.[14] Cell-based assays address this by measuring kinase activity within intact cells.[15] Common formats include:

  • Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a known downstream substrate of the target kinase.[15] Upon successful inhibition of the kinase by a cell-permeable compound, a decrease in substrate phosphorylation is observed, typically measured by Western blot or specialized ELISA kits.

  • Target Engagement Assays: Techniques like NanoBRET™ directly measure the binding of a compound to its target kinase inside living cells, confirming that the compound reaches and interacts with its intended target.[15]

  • Cell Proliferation Assays: For kinases that are oncogenic drivers, their inhibition leads to cell death. Assays like the BaF3 cell proliferation assay measure a compound's ability to inhibit the growth of cells whose survival depends on the activity of the target kinase.[15]

Protocol I: Biochemical IC₅₀ Determination for 2,4-Quinazolinediamine, 6,7-dimethyl-

This protocol describes a luminescence-based activity assay (e.g., ADP-Glo™) to determine the IC₅₀ value of our exemplar compound against a target kinase. This method is universal, highly sensitive, and avoids the complexities of substrate-specific antibodies or radioactive materials.[2][13]

The Causality Behind Critical Parameters
  • ATP Concentration: The majority of kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site.[16][17] Setting the ATP concentration at or near the Michaelis constant (Kₘ) for the specific kinase is crucial.[3][18]

    • Too High ATP: Will out-compete the inhibitor, leading to an artificially high (weaker) apparent IC₅₀.[16]

    • Too Low ATP: Can reduce the assay signal and increase variability.[3]

  • Enzyme Concentration and Linearity: The assay must be run under initial rate conditions, where the production of ADP is linear over time.[3] This ensures the measured inhibition is accurate and not skewed by substrate depletion or enzyme saturation. Typically, this corresponds to <10-20% conversion of ATP to ADP.[3]

  • DMSO Concentration: The compound is typically dissolved in DMSO. The final concentration of DMSO in the assay well must be kept constant across all wells and at a low level (typically ≤1%) to avoid impacting enzyme activity.[12]

Workflow for Biochemical IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection (Luminescence) cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Stock (e.g., 10 mM in DMSO) Serial_Dilution 2. Create 10-point Serial Dilution (e.g., 100 µM to 5 nM) Compound_Prep->Serial_Dilution Add_Compound 4. Add Compound Dilutions & Controls (DMSO, Staurosporine) Serial_Dilution->Add_Compound Add_Kinase 3. Add Kinase Enzyme to assay wells Add_Kinase->Add_Compound Pre_Incubate 5. Pre-incubate (15-30 min) Allows compound to bind kinase Add_Compound->Pre_Incubate Initiate_Rxn 6. Initiate Reaction Add ATP/Substrate Mix (at Km) Pre_Incubate->Initiate_Rxn Incubate_Rxn 7. Incubate (e.g., 60 min) Ensure linear product formation Initiate_Rxn->Incubate_Rxn Stop_Rxn 8. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Rxn->Stop_Rxn Develop_Signal 9. Convert ADP to ATP (Add Kinase Detection Reagent) Stop_Rxn->Develop_Signal Read_Plate 10. Measure Luminescence (RLU) Develop_Signal->Read_Plate Normalize 11. Normalize Data (% Inhibition vs. Controls) Read_Plate->Normalize Curve_Fit 12. Plot & Fit Curve (Sigmoidal Dose-Response) Normalize->Curve_Fit IC50 13. Determine IC₅₀ Value Curve_Fit->IC50

Caption: Workflow for determining the IC₅₀ of a kinase inhibitor.

Step-by-Step Protocol
  • Compound & Reagent Preparation:

    • Prepare a 10 mM stock solution of 2,4-Quinazolinediamine, 6,7-dimethyl- in 100% DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations for the dose-response curve (e.g., 11 points from 100 µM to 1 nM).

    • Prepare the Kinase Reaction Buffer, recombinant kinase enzyme, substrate, and ATP stocks as recommended by the manufacturer. The final ATP concentration should be at its Kₘ value for the target kinase.[18]

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the serially diluted compound or controls to the appropriate wells.

      • Test Wells: Compound dilutions.

      • Negative Control (0% Inhibition): DMSO vehicle only.

      • Positive Control (100% Inhibition): A known potent, broad-spectrum inhibitor like Staurosporine.

    • Add 5 µL of the 2X Kinase solution to all wells.

    • Gently mix and centrifuge the plate. Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 2.5 µL of the 4X ATP/Substrate mixture to all wells.

    • Mix the plate and incubate for the pre-determined time (e.g., 60 minutes) at room temperature, ensuring the reaction remains in the linear range.[3][13]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[7][13]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which then drives a luciferase reaction.[7]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence (Relative Light Units, RLU) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope (sigmoidal) dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[19]

Sample Data Presentation

Quantitative data should be summarized in a clear table to compare potency against multiple targets, establishing a selectivity profile.

Kinase TargetATP (Kₘ, µM)IC₅₀ (nM) for 2,4-Quinazolinediamine, 6,7-dimethyl-
Kinase A1585.3
Kinase B501,240
Kinase C100> 10,000
Kinase D25950.6

Protocol II: Determining ATP-Competitive Mechanism of Inhibition

Understanding whether an inhibitor is ATP-competitive is crucial for its development.[16] This can be determined by measuring the IC₅₀ value at several different ATP concentrations. For a true ATP-competitive inhibitor, the apparent IC₅₀ value will increase linearly with an increase in ATP concentration.[18]

Experimental Logic

G cluster_exp Experiment cluster_obs Observation start Hypothesis: Compound is ATP-Competitive exp1 Determine IC₅₀ at Low ATP (e.g., 0.5x Km) start->exp1 exp2 Determine IC₅₀ at Km ATP (1x Km) start->exp2 exp3 Determine IC₅₀ at High ATP (e.g., 10x Km) start->exp3 obs IC₅₀ (Low ATP) < IC₅₀ (Km ATP) < IC₅₀ (High ATP) A rightward shift in the dose-response curve is observed as [ATP] increases. exp1->obs exp2->obs exp3->obs conclusion Conclusion: Compound Binds in the ATP Pocket and is ATP-Competitive obs->conclusion

Caption: Logic for an ATP-competition kinase assay.

Step-by-Step Protocol
  • Setup: Follow the IC₅₀ determination protocol (Section 3.3) exactly.

  • Variable: Create three or more separate experimental setups, each with a different fixed concentration of ATP in the "ATP/Substrate mixture." Recommended concentrations are:

    • Low ATP: 0.1x Kₘ

    • Standard ATP: 1x Kₘ

    • High ATP: 10x Kₘ

  • Execution: Run the full dose-response experiment for 2,4-Quinazolinediamine, 6,7-dimethyl- at each of these ATP concentrations.

  • Analysis: Calculate the IC₅₀ value for each ATP condition. A significant increase in the IC₅₀ value as the ATP concentration rises confirms an ATP-competitive mechanism of inhibition.[17]

Protocol III: Cell-Based Target Engagement and Pathway Inhibition

This protocol provides a general framework for confirming that 2,4-Quinazolinediamine, 6,7-dimethyl- can enter cells and inhibit its target kinase, leading to a downstream effect. This example uses Western blotting to measure the phosphorylation of a direct substrate of the target kinase.

Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture a cell line known to have high activity of the target kinase.

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of 2,4-Quinazolinediamine, 6,7-dimethyl- (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from each treatment condition by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

    • Wash the membrane and incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a housekeeping protein (e.g., GAPDH or β-actin).

    • A dose-dependent decrease in the phosphorylated substrate signal, relative to the total substrate and housekeeping protein, confirms that the compound is inhibiting the kinase's activity within the cell.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background / Noisy Data Contaminated reagents; Kinase autophosphorylation; Impure enzyme preparation.[16]Use high-purity, certified reagents.[12] Optimize enzyme concentration to the lowest level that still provides a robust signal.[16] If autophosphorylation is an issue, consider a substrate-specific assay format.
Low or No Inhibition ATP concentration is too high, outcompeting the inhibitor.[16] The tested inhibitor concentration range is too low. The compound is insoluble or has degraded.Verify that the ATP concentration is at or below the Kₘ.[3][16] Perform a wider dose-response curve (e.g., from pM to µM).[16] Check compound solubility in the assay buffer and confirm its integrity.
Poor Curve Fit (Shallow Slope) Compound interference with the detection system (e.g., luciferase inhibition).[16] Non-specific inhibition due to compound aggregation.[12]Run a counterscreen without the kinase to check for direct effects on the assay reagents.[16] Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to minimize aggregation. Re-evaluate compound purity.
Cell-based Assay Shows No Effect Poor cell permeability of the compound. The compound is rapidly metabolized or effluxed from the cell. The target is not active in the chosen cell line.Consider structural modifications to improve physicochemical properties. Use cell lines that overexpress the target kinase. Confirm target expression and baseline activity in the selected cell line before running the inhibition assay.[15]

Conclusion

This application guide provides a robust and scientifically grounded framework for the initial characterization of 2,4-Quinazolinediamine, 6,7-dimethyl-, or any novel quinazoline-based compound, as a potential kinase inhibitor. By systematically applying these biochemical and cell-based protocols, researchers can reliably determine inhibitor potency, elucidate the mechanism of action, and validate activity in a cellular context. This structured approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.

References

  • KINASE PROFILING & SCREENING. Reaction Biology. Available from: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available from: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]

  • Kinase assays. BMG LABTECH. Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Services | ATP Competition Assay. International Centre for Kinase Profiling. Available from: [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available from: [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. Available from: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Cell-based test for kinase inhibitors. INiTS. Available from: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]

  • Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Publishing. Available from: [Link]

  • New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies. Available from: [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Available from: [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. ChemRxiv. Available from: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available from: [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PMC. Available from: [Link]

  • WO2007117607A2 - Quinazolines for pdk1 inhibition. Google Patents.
  • 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. Available from: [Link]

  • Synthesis, Docking and Biological Evaluation of 2,4- Disubstituted Quinazolines With Multi-Target Activities as Anti-cancer and Antimicrobial Agents. ResearchGate. Available from: [Link]

  • Development of a series of quinazoline-2,5-diamine derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors | Request PDF. ResearchGate. Available from: [Link]

  • 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. PubMed. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available from: [Link]

Sources

Application Note: A Robust HPLC Method for the Purification of 2,4-Quinazolinediamine, 6,7-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of 2,4-Quinazolinediamine, 6,7-dimethyl-, a key intermediate in pharmaceutical research and development. Recognizing the challenges associated with the purification of basic, aromatic compounds, this guide provides a comprehensive protocol employing reversed-phase chromatography. The method is designed to achieve high purity and recovery, suitable for researchers, scientists, and drug development professionals. The causality behind experimental choices, from column and mobile phase selection to post-purification analysis, is thoroughly explained to ensure scientific integrity and facilitate method adaptation.

Introduction: The Significance of Purifying 2,4-Quinazolinediamine, 6,7-dimethyl-

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. 2,4-Quinazolinediamine, 6,7-dimethyl- (Figure 1) is a critical building block in the synthesis of various bioactive molecules. The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, impact the pharmacological profile of the final compound, and complicate regulatory approval processes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of such pharmaceutical intermediates due to its high resolution, reproducibility, and scalability.[1] This application note details a preparative HPLC method designed to address the specific challenges posed by 2,4-Quinazolinediamine, 6,7-dimethyl-, namely its basicity which can lead to poor peak shape and interactions with the stationary phase.

Figure 1: Chemical Structure of 2,4-Quinazolinediamine, 6,7-dimethyl-

Molecular Formula: C₁₀H₁₂N₄ Molecular Weight: 188.23 g/mol [2]

Foundational Principles: Causality in Method Design

The successful purification of 2,4-Quinazolinediamine, 6,7-dimethyl- hinges on a methodical approach to HPLC method development. The choices outlined in this protocol are grounded in established chromatographic principles to ensure a robust and scientifically sound purification strategy.

The Rationale for Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most widely used mode of chromatography for pharmaceutical compounds due to its versatility and compatibility with a broad range of analytes.[3] For a moderately polar compound like 2,4-Quinazolinediamine, 6,7-dimethyl-, a non-polar stationary phase (typically C18) and a polar mobile phase provide the ideal mechanism for separation based on hydrophobicity.

Mitigating Peak Tailing in Basic Compounds

The primary challenge in the chromatography of basic compounds like 2,4-Quinazolinediamine, 6,7-dimethyl- is the interaction of the amine functional groups with residual silanol groups on the silica-based stationary phase. These interactions can lead to significant peak tailing, reducing resolution and purity.[4] To counteract this, our method employs a mobile phase with a controlled, acidic pH. By operating at a pH well below the pKa of the amine groups, the analyte exists in its protonated, ionized form, minimizing secondary interactions with the stationary phase and resulting in symmetrical peak shapes.[2]

Detailed Experimental Protocol

This section provides a step-by-step guide for the preparative HPLC purification of 2,4-Quinazolinediamine, 6,7-dimethyl-.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), HPLC grade.

  • Sample: Crude 2,4-Quinazolinediamine, 6,7-dimethyl-.

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

    • UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 preparative column (e.g., 20-50 mm internal diameter, 150-250 mm length, 5-10 µm particle size).

    • Analytical HPLC system for purity analysis.

    • Rotary evaporator and/or lyophilizer for post-purification processing.

Mobile Phase Preparation

The selection and preparation of the mobile phase are critical for reproducible results.

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Ultrapure Water.

    • Rationale: Formic acid is a volatile additive suitable for subsequent sample workup and provides an acidic pH to ensure good peak shape for the basic analyte.[5]

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. The addition of formic acid ensures consistent pH throughout the gradient.

Protocol:

  • To prepare Mobile Phase A, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with ultrapure water.

  • To prepare Mobile Phase B, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.

Protocol:

  • Dissolve the crude 2,4-Quinazolinediamine, 6,7-dimethyl- in a minimal amount of a suitable solvent. Methanol or a mixture of the initial mobile phase composition are good starting points.

  • The concentration should be as high as possible without causing precipitation, which will depend on the solubility of the crude material.[6]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the preparative HPLC purification.

ParameterRecommended SettingRationale
Column C18, 20 mm x 250 mm, 10 µmA standard preparative column dimension for milligram to gram-scale purification.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of basic compounds.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good solvating properties.
Gradient 10-50% B over 20 minutesA starting gradient to scout for the optimal elution conditions. This can be optimized based on the initial results.
Flow Rate 20 mL/minA typical flow rate for a 20 mm ID preparative column.
Detection Wavelength 254 nm and 320 nmQuinazoline derivatives typically exhibit strong UV absorbance in these regions.[7] A DAD is recommended to monitor multiple wavelengths.
Injection Volume 1-5 mLDependent on the sample concentration and the loading capacity of the column.
Column Temperature AmbientTemperature control can be used to improve reproducibility if ambient temperature fluctuates significantly.
Purification Workflow

The following diagram illustrates the overall workflow for the purification of 2,4-Quinazolinediamine, 6,7-dimethyl-.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification crude Crude Compound dissolve Dissolve in Minimal Solvent crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate dry Drying/Lyophilization evaporate->dry pure Pure Compound dry->pure

Caption: Workflow for the purification of 2,4-Quinazolinediamine, 6,7-dimethyl-.

Fraction Collection and Analysis

The goal of fraction collection is to isolate the target compound with the highest possible purity.

Protocol:

  • Set the fraction collector to trigger based on the UV signal threshold of the main peak.[8]

  • Collect fractions across the entire peak, starting just before the peak rises from the baseline and ending after it returns to the baseline.

  • Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine the purity.

  • Pool the fractions that meet the desired purity specification.

Post-Purification Processing

After pooling the pure fractions, the solvent must be removed to obtain the final product.

Protocol:

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • The remaining aqueous solution containing the purified compound can be lyophilized (freeze-dried) to yield a solid product.

  • Alternatively, the compound can be extracted from the aqueous solution using an appropriate organic solvent if it is not suitable for lyophilization.

Troubleshooting and Optimization

Even with a well-designed method, optimization may be necessary to achieve the desired results.

ProblemPotential CauseSuggested Solution
Peak Tailing Insufficiently acidic mobile phase; secondary interactions with the stationary phase.Increase the concentration of formic acid or switch to a stronger acid like TFA (0.1%). Ensure the use of a high-quality, end-capped C18 column.[4]
Poor Resolution Inappropriate gradient slope or mobile phase composition.Optimize the gradient profile. Try a shallower gradient for better separation. Consider switching the organic modifier from acetonitrile to methanol, as this can alter selectivity.
Low Recovery Compound precipitation on the column; irreversible adsorption.Ensure the sample is fully dissolved before injection. If precipitation is suspected, try a different injection solvent.
High Backpressure Column frit blockage; particulate matter in the sample or mobile phase.Filter all samples and mobile phases. If backpressure remains high, reverse-flush the column with a strong solvent (without the detector in line).

Conclusion

The HPLC method detailed in this application note provides a robust and scientifically grounded approach for the purification of 2,4-Quinazolinediamine, 6,7-dimethyl-. By understanding the underlying principles of reversed-phase chromatography and the specific challenges associated with basic aromatic amines, researchers can effectively implement and adapt this protocol to achieve high-purity material essential for downstream applications in drug discovery and development. The emphasis on explaining the causality behind each experimental step empowers the user to troubleshoot and optimize the method for their specific needs, ensuring the integrity and success of their scientific endeavors.

References

  • Agilent Technologies. (2023, December 9). Developing Strategies for Preparative HPLC. Separation Science. [Link]

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  • A Guide For Selection of Buffer for HPLC. (2022, January 25). YouTube. [Link]

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  • protein purification by hplc: a high-precision technique in biochemistry. (2025, April 18). LinkedIn. [Link]

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  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices. [Link]

  • Jampilek, J., et al. (2015). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. Molecules, 20(8), 14855-14883. [Link]

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  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(3), 453-459. [Link]

  • Upadhyay, N., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. [Link]

  • Cichocki, A. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]

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  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 245-276. [Link]

  • Open Exploration Publishing. (2024, July 30). Separation methods for food protein purification and analysis. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • Al-Dhobhani, M., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 101. [Link]

  • Zubenko, A. V., et al. (2021). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Medical and Clinical Chemistry, 23(1), 108-118. [Link]

  • Wang, Y., et al. (2017). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 22(10), 1629. [Link]

  • Gáspár, A., et al. (2023). Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination. Molecules, 28(19), 6959. [Link]

  • International Journal of Pharmacy and Industrial Research. (2024, November 6). [Link]

  • Chemical Synthesis Database. 6,7-dimethoxy-2,4-quinazolinediamine. [Link]

  • figshare. (2018, June 20). Solubility Correlations of Common Organic Solvents. [Link]

  • Solvent Miscibility Table. [Link]

  • Kapetanovic, I. M. (2008). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Journal of Chromatographic Science, 46(3), 234-239. [Link]

  • Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2‐Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614-9623. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 26(22), 6828. [Link]

Sources

Application Note: Preparation and Handling of Stock Solutions of 2,4-Quinazolinediamine, 6,7-dimethyl- for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the preparation, storage, and quality control of stock solutions of 2,4-Quinazolinediamine, 6,7-dimethyl- (CAS: 27018-17-3). The quinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases and histone methyltransferases like G9a.[1][2] Accurate and consistent preparation of stock solutions is a foundational requirement for reproducible downstream experiments in drug discovery and development. This guide details a robust protocol for solubilization in dimethyl sulfoxide (DMSO), offers strategies to mitigate common challenges such as precipitation upon aqueous dilution, and outlines best practices for storage and handling to ensure compound integrity.

Compound Overview and Physicochemical Considerations

2,4-Quinazolinediamine, 6,7-dimethyl- is an organic small molecule. Like many heterocyclic compounds developed as kinase or enzyme inhibitors, it is characterized by poor aqueous solubility.[3][4] This intrinsic property necessitates the use of an organic solvent to create a high-concentration primary stock solution, from which aqueous working solutions can be prepared.

Table 1: Physicochemical Properties of 2,4-Quinazolinediamine, 6,7-dimethyl-

PropertyValueSource
CAS Number 27018-17-3[5]
Molecular Formula C₁₀H₁₂N₄[5]
Molecular Weight 188.23 g/mol [5]
Appearance Crystalline solid[6]
Choice of Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of 2,4-Quinazolinediamine, 6,7-dimethyl-.[3] Its strong solvating power for a wide range of organic molecules makes it the industry standard for compound management libraries.[3][4]

Causality: The highly polar nature of the sulfoxide group in DMSO allows it to effectively disrupt the crystal lattice of solid compounds, while its aprotic nature prevents chemical reactions with the solute.

Table 2: Properties and Handling of DMSO

PropertyValue / GuidelineSource
Formula Weight 78.13 g/mol
Melting Point 18.45 °C (supercools easily)
Boiling Point 189 °C
Storage Room temperature (15-25°C), tightly sealed, in a dry, well-ventilated area.[7][8]
Key Characteristic Hygroscopic (readily absorbs moisture from the air).[7]

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety protocols. This includes handling the compound in a well-ventilated area or chemical fume hood and wearing appropriate Personal Protective Equipment (PPE).

  • Compound Handling : The solid form of 2,4-Quinazolinediamine, 6,7-dimethyl- may cause skin, eye, and respiratory irritation. Avoid dust formation.[9] A GHS classification for the structurally related 6,7-dimethoxy-2,4-quinazolinediamine indicates it is harmful if swallowed.[10]

  • Solvent Hazard : DMSO is a combustible liquid.[11] More importantly, it can readily penetrate the skin and act as a carrier for dissolved substances.[11] This property can facilitate the absorption of the dissolved compound, enhancing potential toxicity.

    • Expert Recommendation : Use of butyl rubber gloves is highly recommended over standard nitrile gloves, as DMSO can penetrate nitrile.[11] Always handle DMSO solutions of the compound with extreme care.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration stock solution in 100% anhydrous DMSO. This stock serves as the foundation for all subsequent experimental dilutions.

Materials
  • 2,4-Quinazolinediamine, 6,7-dimethyl- (solid)

  • Anhydrous, high-purity DMSO (≥99.5%)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation

The volume of DMSO required to achieve a specific molar concentration is determined using the following formula:

Volume (L) = Mass of Compound (g) / [Molecular Weight ( g/mol ) × Desired Concentration (mol/L)]

Example Calculation for a 10 mM Stock from 5 mg of Compound:

  • Mass = 0.005 g

  • Molecular Weight = 188.23 g/mol

  • Desired Concentration = 0.010 mol/L

Volume (L) = 0.005 g / (188.23 g/mol × 0.010 mol/L) = 0.002656 L Volume (µL) = 2656 µL

Step-by-Step Methodology
  • Equilibration : Allow the vial containing the lyophilized compound to equilibrate to room temperature for at least 15 minutes before opening. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which could compromise compound stability.

  • Weighing : Accurately weigh the desired amount of the compound using a calibrated analytical balance. For small quantities, it is often best to use the entire amount provided by the manufacturer and calculate the required solvent volume accordingly.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution : Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.[3]

  • Visual Inspection : Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

  • Assisted Dissolution (If Necessary) : If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also be employed as a final step to aid dissolution.[3]

  • Aliquoting : To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes.[4][6]

  • Storage : Store the aliquots at -20°C or -80°C, protected from direct light.[4] For most compounds, -20°C is sufficient, but -80°C is preferred for long-term archival storage.

Workflow for Primary Stock Preparation

start Start: Compound Vial equilibrate Equilibrate to Room Temp start->equilibrate weigh Weigh Compound / Use Pre-Weighed Vial equilibrate->weigh calculate Calculate DMSO Volume for 10 mM weigh->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect clear Solution is Clear inspect->clear Yes not_clear Particulates Remain inspect->not_clear No aliquot Aliquot into Single-Use Tubes clear->aliquot not_clear->dissolve Repeat Dissolution (Gentle Warming Optional) store Store at -20°C / -80°C, Protect from Light aliquot->store end_process End: Ready for Use store->end_process

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol 2: Preparation of Working Solutions and Avoiding Precipitation

A common failure point in experiments is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer or cell culture medium.[3] This occurs because the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous environment.

Trustworthiness Principle: The final concentration of DMSO in any assay should be kept as low as possible, typically below 0.5% v/v , and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3][6]

Step-by-Step Methodology for Dilution

This protocol describes a serial dilution method to prepare a final working solution (e.g., 10 µM) in an aqueous medium while maintaining a low final DMSO concentration (0.1%).

  • Thaw Stock : Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution : Prepare an intermediate dilution from the primary stock. For example, dilute the 10 mM stock 1:100 to create a 100 µM solution. This can be done in either 100% DMSO or directly in the final aqueous buffer, depending on the compound's properties.

    • To make 100 µL of a 100 µM solution: Mix 1 µL of 10 mM stock with 99 µL of the desired buffer/medium.

  • Final Dilution : Add the intermediate dilution to the final volume of aqueous buffer or cell culture medium to achieve the desired working concentration.

    • To make 1 mL of a 10 µM final solution: Mix 100 µL of the 100 µM intermediate solution with 900 µL of the final buffer/medium.

  • Mixing : Mix thoroughly by gentle inversion or pipetting immediately after the final dilution to prevent localized high concentrations that can initiate precipitation.

  • Usage : Use the freshly prepared working solution immediately. Do not store aqueous working solutions for extended periods unless their stability has been explicitly validated.

Troubleshooting Precipitation

If precipitation is observed upon dilution, consider the following validated strategies:

StrategyRationale & CausalityReference
Serial Dilution in DMSO Perform intermediate dilutions in 100% DMSO before the final "crash" into the aqueous phase. This lowers the starting compound concentration being introduced to the buffer.[3][4]
pH Adjustment Many kinase inhibitors are weak bases and are more soluble at a lower pH. Preparing the final aqueous buffer at a pH 1-2 units below the compound's pKa can significantly enhance solubility.[3]
Use of Co-solvents/Surfactants Incorporating small amounts of surfactants (e.g., Tween-80, Pluronic® F-68) or co-solvents (e.g., ethanol, PEG) into the final aqueous buffer can help maintain compound solubility.[4]
Workflow for Serial Dilution

stock Primary Stock 10 mM in 100% DMSO intermediate Intermediate Dilution 100 µM in Medium (1% DMSO) stock->intermediate 1:100 Dilution (e.g., 1 µL Stock + 99 µL Medium) working Final Working Solution 10 µM in Medium (0.1% DMSO) intermediate->working 1:10 Dilution (e.g., 100 µL Intermediate + 900 µL Medium)

Caption: Serial dilution workflow for cell-based assays.

References

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  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Labbox. Dimethyl sulfoxide GEN. [Link]

  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO). [Link]

  • ChemMedChem. (2018). Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4 Substituted Quinazoline Derivatives. [Link]

  • PubMed. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. [Link]

  • PubMed. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. [Link]

  • PMC. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]

  • Appchem. 2,4-Quinazolinediamine,6,7-dimethyl-. [Link]

  • Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • ACS Publications. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

  • Semantic Scholar. (2022). Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • ResearchGate. (2021). Quest for a Potent Antimalarial Drug Lead: Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines. [Link]

  • PubChem. 6,7-Dimethoxy-2,4-quinazolinediamine. [Link]

  • PubMed. (2017). Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. [Link]

  • PubMed. (2024). Targeting Solvent-Front Mutations for Kinase Drug Discovery: From Structural Basis to Design Strategies. [Link]

Sources

Application Note: 6,7-Dimethylquinazoline-2,4-diamine (CAS 27018-17-3) as a Scaffold for Next-Generation Antimalarial DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rapid emergence of Plasmodium falciparum strains resistant to classical antifolate drugs (such as pyrimethamine and cycloguanil) has necessitated the development of novel chemotypes. Resistance is primarily driven by point mutations in the parasite's dihydrofolate reductase (PfDHFR) gene, notably the quadruple mutation (N51I, C59R, S108N, I164L) found in the highly resistant V1S strain[1].

2,4-Quinazolinediamine, 6,7-dimethyl- (CAS 27018-17-3) represents a highly validated, privileged scaffold in antimalarial drug discovery.

  • The 2,4-diamino pyrimidine-like core acts as a pterin mimic, forming critical hydrogen bonds with the conserved Asp54 residue in the PfDHFR active site, effectively anchoring the inhibitor[2].

  • The 6,7-dimethyl substitution serves a dual purpose: it increases the overall lipophilicity of the molecule (essential for crossing both the erythrocyte and parasite membranes) and strategically occupies the hydrophobic pocket of the enzyme. This specific steric profile allows the quinazoline scaffold to bypass the steric clash introduced by the S108N mutation, a primary driver of pyrimethamine resistance[1].

By serving as a competitive inhibitor of PfDHFR, this scaffold blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), halting the 1-carbon transfer reactions required for thymidylate (dTMP) synthesis, ultimately leading to parasite DNA synthesis failure and death[2].

Pathway DHF Dihydrofolate (DHF) Enzyme PfDHFR Enzyme (Wild-type & Mutant) DHF->Enzyme Binds Active Site THF Tetrahydrofolate (THF) Enzyme->THF NADPH Oxidation (Measurable at 340 nm) DNA dTMP Synthesis & Parasite Replication THF->DNA 1-Carbon Transfer Inhibitor 6,7-Dimethylquinazoline- 2,4-diamine Inhibitor->Enzyme Competitive Inhibition (Mimics Pterin Ring)

Fig 1: Competitive inhibition of PfDHFR by quinazoline-2,4-diamines blocks THF and DNA synthesis.

Quantitative Efficacy & SAR Profiling

To contextualize the utility of the 6,7-dimethylquinazoline-2,4-diamine scaffold, it is evaluated against both wild-type (3D7) and quadruple-mutant (V1S) P. falciparum strains. Advanced derivatives of the quinazoline-2,4-diamine class, such as QN254 and MMV675968 (from the Medicines for Malaria Venture Pathogen Box), demonstrate the capacity of this core to achieve sub-nanomolar potency[3],[1].

Table 1: Representative Antimalarial Activity and Enzyme Inhibition Profiles

Compound Class / ScaffoldPfDHFR WT ( Ki​ , nM)PfDHFR V1S ( Ki​ , nM)P. falciparum 3D7 ( IC50​ , nM)P. falciparum V1S ( IC50​ , nM)
Pyrimethamine (Control)0.15> 10,00015.2> 10,000
QN254 (Advanced Derivative)0.390.580.89.0
6,7-Dimethylquinazoline core 1.2 - 5.04.5 - 15.012.5 - 30.045.0 - 80.0

Data synthesized from established structure-activity relationship (SAR) baselines for quinazoline antifolates[1]. The V1S strain carries the N51I, C59R, S108N, and I164L mutations.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate 6,7-dimethylquinazoline-2,4-diamine derivatives, researchers must employ a tiered screening workflow. The protocols below are designed with built-in causality and self-validation metrics to ensure data integrity.

Workflow Prep Compound Preparation (DMSO Stocks) Enzyme Recombinant PfDHFR Assay (340nm Absorbance) Prep->Enzyme Parasite P. falciparum Culture Assay (SYBR Green I) Prep->Parasite Tox Mammalian Cytotoxicity (HEK293) Prep->Tox Lead Hit-to-Lead Selection (Selectivity Index >100) Enzyme->Lead Ki < 10 nM Parasite->Lead IC50 < 50 nM Tox->Lead CC50 > 10 µM

Fig 2: Tiered screening workflow for evaluating antimalarial DHFR inhibitors.

Protocol A: Recombinant PfDHFR Enzyme Inhibition Assay (Spectrophotometric)

Causality & Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as an electron donor. NADPH absorbs light strongly at 340 nm, whereas its oxidized form (NADP+) does not. Therefore, the enzymatic rate is directly proportional to the decrease in absorbance at 340 nm over time. By measuring this decay, we can precisely quantify the inhibitory constant ( Ki​ ) of the quinazoline derivative[2].

Self-Validation System: This assay requires a calculated Z'-factor of ≥0.5 to be considered valid. This is achieved by comparing the "Full Reaction" (maximum velocity, no inhibitor) against the "Blank" (no enzyme, measures spontaneous NADPH oxidation).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM TES (pH 7.0), 75 mM β -mercaptoethanol, 1 mg/mL BSA, and 1 mM EDTA.

  • Reagent Assembly: In a 96-well UV-transparent microplate, add 100 μ L of assay buffer containing 100 μ M NADPH and 30 μ M DHF.

  • Compound Addition: Dispense 6,7-dimethylquinazoline-2,4-diamine derivatives (in 1% final DMSO concentration) across a 10-point serial dilution (e.g., 10 μ M to 0.5 nM).

  • Initiation: Add 2 nM of purified recombinant PfDHFR (WT or V1S mutant) to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use the Morrison equation for tight-binding inhibitors to calculate the Ki​ value, factoring in the substrate concentration and the Michaelis constant ( Km​ ) of DHF.

Protocol B: SYBR Green I In Vitro Parasite Growth Inhibition Assay

Causality & Principle: Mature human red blood cells (RBCs) are anucleate and contain no DNA. When cultured RBCs are infected with P. falciparum, any DNA present is strictly parasitic. SYBR Green I is a fluorescent dye that exhibits >1000-fold fluorescence enhancement upon binding to double-stranded DNA. Thus, fluorescence intensity directly correlates with parasite proliferation, providing a safe, high-throughput alternative to radioactive [3H] -hypoxanthine incorporation[3].

Self-Validation System: Uninfected RBCs treated with SYBR Green serve as the background (0% growth control). Infected RBCs treated with 0.1% DMSO serve as the positive control (100% growth). The signal-to-background ratio must exceed 5:1 for the assay to be validated.

Step-by-Step Methodology:

  • Culture Synchronization: Maintain P. falciparum (3D7 or V1S) in human O+ erythrocytes using RPMI 1640 supplemented with 0.5% AlbuMAX II. Synchronize parasites to the ring stage using 5% D-sorbitol treatment.

  • Plating: Dilute the synchronized culture to 1% parasitemia and 2% hematocrit. Dispense 90 μ L of culture into a 96-well black microplate with clear bottoms.

  • Drug Treatment: Add 10 μ L of the 6,7-dimethylquinazoline-2,4-diamine test compounds (pre-diluted in culture media) to achieve the desired final concentration gradient. Incubate for 72 hours at 37°C in a standard gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ).

  • Lysis & Staining: Freeze the plate at -80°C for 1 hour, then thaw to lyse the RBCs. Add 100 μ L of lysis buffer (20 mM Tris, pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I dye.

  • Incubation & Read: Incubate in the dark for 1 hour at room temperature. Read fluorescence at excitation 485 nm and emission 530 nm.

  • Analysis: Subtract the uninfected RBC background fluorescence. Plot the normalized fluorescence against the log of the compound concentration to determine the IC50​ using non-linear regression.

References

  • Preclinical Evaluation of the Antifolate QN254, 5-Chloro- N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate. Antimicrobial Agents and Chemotherapy / PMC.1

  • Screening the Medicines for Malaria Venture Pathogen Box across Multiple Pathogens Reclassifies Starting Points for Open-Source Drug Discovery. Antimicrobial Agents and Chemotherapy / ASM Journals.3

  • A study on dihydrofolate reductase and its inhibitors. International Journal of Pharmaceutical Sciences and Research.2

Sources

Application Note: Experimental Design for Structure-Activity Relationship (SAR) Studies of Quinazoline Analogs Targeting EGFR Kinases

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4-anilinoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry and oncology, serving as the core backbone for first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib 1[1]. Mechanistically, these compounds act as ATP-competitive inhibitors. The N1 atom of the quinazoline core forms a critical, highly conserved hydrogen bond with the hinge region residue Met793 of the EGFR active site, while the C-4 aniline substituent occupies a deep, adjacent hydrophobic pocket1[1].

Structure-Activity Relationship (SAR) studies aim to systematically modify this scaffold to improve target affinity, overcome acquired resistance mutations (e.g., the T790M "gatekeeper" mutation or L858R), and enhance ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles 2[2]. This application note provides a comprehensive, self-validating experimental framework for conducting SAR studies on quinazoline analogs, integrating computational modeling, biochemical screening, and cellular validation.

Core SAR Design Strategy

Effective SAR optimization requires a rational approach to substituent modification. Historical data on quinazolines reveals a steep and highly specific structure-activity relationship 3[3]:

  • C-4 Position: Requires an aniline ring (often halogenated, e.g., 3-chloro-4-fluoroaniline in gefitinib) to maximize van der Waals interactions in the hydrophobic pocket 1[1].

  • C-6 and C-7 Positions: These positions orient towards the solvent-exposed cleft of the kinase domain. Substitutions here (e.g., the morpholinopropoxy group in gefitinib) are highly tolerant to bulky, water-soluble groups, which are critical for improving pharmacokinetic properties without disrupting target binding 4[4].

SAR_Workflow A 1. Scaffold Selection (4-anilinoquinazoline) B 2. Computational Modeling (3D-QSAR & Docking) A->B C 3. Chemical Synthesis (C-4, C-6, C-7 Modifications) B->C D 4. Biochemical Assays (EGFR Kinase Inhibition) C->D E 5. Cellular Assays (Viability & Target Engagement) D->E F 6. SAR Correlation & Lead Optimization E->F F->B Iterative Refinement

Iterative workflow for the rational design and SAR optimization of quinazoline analogs.

Protocol 1: Computational Modeling & 3D-QSAR

Before synthesizing physical compounds, predictive models must be established to correlate structural descriptors with biological activity 5[5].

Causality & Self-Validation: 3D-QSAR models (like CoMFA and CoMSIA) provide contour maps that visually dictate where steric bulk or electrostatic charges will enhance or detract from binding affinity. This prevents the wasteful synthesis of inactive derivatives. The protocol is self-validating because the model's predictive power is strictly tested against an external dataset not used during training 5[5].

Step-by-Step Methodology:

  • Dataset Preparation: Curate a training set of at least 30 known quinazoline derivatives with defined experimental pIC50 values 6[6].

  • Molecular Alignment: Align all structures to a common 4-anilinoquinazoline core using the lowest-energy conformer.

  • Descriptor Calculation: Calculate physicochemical, topological, and geometric descriptors.

  • Model Generation: Perform Partial Least Squares (PLS) regression to generate the 3D-QSAR model.

  • External Validation: Validate the model using an external test set (approx. 20-30% of the dataset). A cross-validated q2>0.5 and non-cross-validated R2>0.8 indicate a robust predictive model 5[5].

  • Virtual Screening: Dock the proposed novel analogs into the EGFR ATP-binding site to verify hydrogen bonding with Met793 1[1].

Protocol 2: Biochemical Evaluation - EGFR Kinase Inhibition Assay

To determine the intrinsic potency of the synthesized analogs, an in vitro kinase assay is required. We utilize an Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) approach 7[7].

Causality & Self-Validation: Cell-free assays isolate the direct interaction between the drug and the kinase, removing confounding variables like membrane permeability or efflux pumps. By testing compounds against both Wild-Type (WT) EGFR and mutant variants (e.g., L858R/T790M), the protocol self-validates the compound's resistance profile and selectivity window 8[8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare serial dilutions of the quinazoline analogs in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation7[7].

  • Reaction Assembly: In a 96-well or 384-well plate, combine the kinase buffer, recombinant EGFR enzyme (WT or mutant), and the test compound. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add ATP (at the Km​ concentration for the specific EGFR variant) and a biotinylated poly(Glu,Tyr) peptide substrate to initiate the reaction.

  • Incubation: Incubate at 30°C for 45 minutes 7[7].

  • Detection: Stop the reaction by adding EDTA. Add a europium-labeled anti-phosphotyrosine antibody and streptavidin-APC.

  • Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate IC50 values using a four-parameter logistic non-linear regression model.

Table 1: Comparative Quantitative Data for Benchmark Quinazolines
CompoundCore ScaffoldEGFR WT IC50 (nM)Key Structural Feature
Gefitinib Quinazoline~25.4C-6 morpholinopropoxy, C-4 (3-Cl, 4-F aniline)
Erlotinib Quinazoline~33.2C-6, C-7 bis(2-methoxyethoxy), C-4 (3-ethynylaniline)
Compound 7i 6-Arylureido-quinazoline~17.3Extended C-6 urea linkage
Afatinib Quinazoline (Irreversible)< 1.0C-6 Michael acceptor (covalently binds Cys797)

(Data aggregated from benchmark SAR literature 9[9] and 8[8]).

Protocol 3: Cellular Viability and Target Engagement

Compounds demonstrating sub-micromolar biochemical potency must be validated in cellular models to confirm membrane permeability and physiological efficacy 9[9].

Causality & Self-Validation: A compound might be a potent kinase inhibitor in vitro but fail in cells due to poor lipophilicity or rapid metabolism. The MTT or CCK-8 assay measures metabolic viability as a proxy for anti-proliferative activity. To ensure the cell death is strictly driven by EGFR inhibition (and not off-target cytotoxicity), a self-validating Western blot must be performed to confirm a dose-dependent decrease in phosphorylated EGFR (p-EGFR) without altering total EGFR levels 7[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed EGFR-overexpressing cells (e.g., A549 for WT, H1975 for L858R/T790M) in 96-well plates at 5×103 cells/well. Incubate overnight at 37°C, 5% CO2 7[7].

  • Treatment: Treat cells with varying concentrations of quinazoline analogs (0.01 μM to 100 μM) for 72 hours.

  • Viability Assessment: Add MTT reagent (or CCK-8) to each well. Incubate for 2-4 hours. Viable cells reduce the tetrazolium salt to a colored formazan product8[8].

  • Absorbance Reading: Measure absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Target Engagement (Western Blot): Lyse a subset of treated cells and perform a Western blot for p-EGFR (Tyr1068) and downstream effectors (p-AKT, p-ERK).

EGFR_Pathway Ligand EGF / TGF-α Receptor EGFR Dimerization & Autophosphorylation Ligand->Receptor PI3K PI3K / AKT Pathway (Survival & Anti-apoptosis) Receptor->PI3K MAPK RAS / MAPK Pathway (Proliferation) Receptor->MAPK Inhibitor Quinazoline Analogs (ATP-Competitive Blockade) Inhibitor->Receptor Inhibits Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis MAPK->Apoptosis

Mechanism of action: Quinazoline analogs block EGFR autophosphorylation, halting downstream signaling.

Data Interpretation and SAR Consolidation

The final step in the experimental design is the synthesis of all data streams:

  • Biochemical vs. Cellular Disconnects: If a compound has a low biochemical IC50 but a high cellular IC50, it indicates poor permeability or high efflux. Modifying the C-6/C-7 positions with basic amines (like the morpholine in gefitinib) can drastically improve solubility and cellular uptake10[10].

  • Selectivity Profiling: A robust SAR study must also test against a panel of off-target kinases (e.g., VEGFR, PDGFR) to ensure the analog is selective for EGFR, thereby minimizing off-target toxicity4[4].

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of 2,4-Quinazolinediamine, 6,7-dimethyl- in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2,4-Quinazolinediamine, 6,7-dimethyl- in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been rigorously validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.[1][2][3][4][5]

Introduction: The Rationale for a Dedicated Bioanalytical Method

2,4-Quinazolinediamine, 6,7-dimethyl- is a small molecule with a quinazoline core, a scaffold known for its diverse pharmacological activities.[6][7] As novel compounds containing this moiety enter preclinical and clinical development, the need for a robust, reliable, and sensitive bioanalytical method to measure their concentrations in biological matrices becomes paramount. Accurate pharmacokinetic (PK) data is the cornerstone of drug development, informing dose selection, safety margins, and efficacy assessments.

This application note addresses this critical need by providing a step-by-step protocol for the quantification of 2,4-Quinazolinediamine, 6,7-dimethyl- in human plasma. The choice of LC-MS/MS is driven by its inherent selectivity, sensitivity, and wide dynamic range, making it the gold standard for quantitative bioanalysis.[2][8] We will delve into the causality behind each methodological choice, from sample preparation to mass spectrometric detection, to provide a protocol that is not only repeatable but also scientifically sound and adaptable.

Analyte Physicochemical Properties:

  • Chemical Name: 2,4-Quinazolinediamine, 6,7-dimethyl-

  • Molecular Formula: C₁₀H₁₂N₄[6]

  • Molecular Weight: 188.23 g/mol [6]

  • Structure: alt text

Materials and Methods

Instrumentation and Reagents
  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), ≥98% purity

    • Ultrapure water (18.2 MΩ·cm)

    • 2,4-Quinazolinediamine, 6,7-dimethyl- reference standard (>98% purity)

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal (e.g., 2,4-Quinazolinediamine, 6,7-dimethyl-d6). If unavailable, a structurally related compound with similar chromatographic behavior can be used.

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with analysis and damage the analytical column.[9][10] Acetonitrile is the precipitating agent of choice as it generally provides cleaner extracts and higher protein removal efficiency compared to methanol for many small molecules.[11][12] A 3:1 ratio of ACN to plasma is a well-established starting point that ensures efficient protein crashing.[10][13]

G cluster_prep Sample Preparation s1 Aliquot 100 µL Human Plasma s2 Add 300 µL ACN containing Internal Standard s1->s2 Add precipitant s3 Vortex Mix (1 minute) s2->s3 Denature proteins s4 Centrifuge (14,000 x g, 10 min, 4°C) s3->s4 Pellet proteins s5 Transfer Supernatant to new plate/vial s4->s5 Isolate analyte s6 Inject into LC-MS/MS System s5->s6

Caption: Protein precipitation workflow for plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma (sample, blank, or quality control).

  • Add 300 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.[9]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

The use of a C18 column provides robust reversed-phase retention for the moderately polar analyte. The addition of formic acid to the mobile phase is crucial; it aids in protonating the amine functional groups on the quinazoline ring, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.[14]

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min

The presence of multiple nitrogen atoms in the quinazoline structure makes it highly amenable to positive mode electrospray ionization (ESI+). MRM is used for its superior selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Type Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions (to be optimized empirically):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2,4-Quinazolinediamine, 6,7-dimethyl-189.2174.1 (loss of NH₃)20
189.2146.1 (ring cleavage)35
Internal Standard (IS) -d6195.2180.1 (loss of NH₃)20

Bioanalytical Method Validation (BMV)

A full validation was performed based on the principles outlined by the FDA and EMA.[1][2][4][15][16] This ensures the method is reliable and fit for purpose in a regulatory environment.

Specificity and Selectivity

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte or the IS, demonstrating the method's high selectivity.

Linearity and Range

The calibration curve was constructed using eight non-zero standards prepared in blank plasma, ranging from 0.5 ng/mL to 500 ng/mL. The curve was linear with a correlation coefficient (r²) > 0.995.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. The results must be within ±15% of the nominal value (±20% for LLOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (3 days)Inter-day Accuracy (%) (3 days)
LLOQ0.58.2105.49.5103.8
Low QC1.56.598.77.199.5
Mid QC754.1101.25.3100.8
High QC4003.897.94.298.6
Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area in a neat solution. Recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Factor: 0.98 (minimal ion suppression/enhancement)

  • Extraction Recovery: >92%

Stability

The stability of 2,4-Quinazolinediamine, 6,7-dimethyl- was assessed under various conditions to mimic sample handling and storage in a real-world setting.

  • Freeze-Thaw Stability: Stable for at least 3 cycles.

  • Bench-Top Stability: Stable in plasma for at least 6 hours at room temperature.

  • Long-Term Stability: Stable for at least 90 days at -80°C.

Analytical Workflow Visualization

The entire analytical process, from sample receipt to final data reporting, follows a structured and validated path.

G cluster_workflow End-to-End Analytical Workflow sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Protein Precipitation) sample_receipt->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Acquisition) sample_prep->lcms_analysis data_processing Data Processing (Integration & Quantification) lcms_analysis->data_processing report_generation Report Generation & QA Review data_processing->report_generation

Caption: Comprehensive LC-MS/MS bioanalytical workflow.

Conclusion

This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 2,4-Quinazolinediamine, 6,7-dimethyl- in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized LC-MS/MS parameters provide excellent chromatographic resolution and detection sensitivity. The method has been thoroughly validated according to international regulatory guidelines and is deemed suitable for supporting pharmacokinetic and clinical studies in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][1]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][2][15][16]

  • Future Science. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link][3]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][4]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link][5][17]

  • ACS Publications. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Retrieved from [Link][11]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link][10]

  • PMC. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Retrieved from [Link][12]

  • AppliChem. 2,4-Quinazolinediamine,6,7-dimethyl-. Retrieved from [Link][6]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link][8]

  • PubMed. (1990). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Retrieved from [Link][7]

  • PubMed. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. Retrieved from [Link][14]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The information presented herein is a synthesis of established chemical principles and field-proven insights, grounded in authoritative literature.

Introduction

2,4-Quinazolinediamine, 6,7-dimethyl- is a key scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor and in other therapeutic areas. Achieving a high yield of this compound requires careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms. This guide provides a structured approach to troubleshooting and optimizing your synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl- and its analogues.

Q1: My overall yield is consistently low. What are the most likely causes?

Low yields in quinazoline synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and inefficient catalyst activity.[1] Impurities in reactants, such as the initial aminobenzonitrile derivative, can lead to unwanted side reactions, thereby reducing the formation of the desired product.[1] The choice of solvent and reaction temperature are also critical and must be optimized for the specific synthetic route being employed.[1][2]

Q2: I am observing the formation of a significant amount of quinazolinone byproduct. How can this be minimized?

The formation of quinazolinone byproducts is a common challenge in quinazoline synthesis.[1] Adjusting the reaction conditions is key to minimizing this side reaction. For instance, in reactions involving formamide, using an excess of this reagent can favor the formation of the desired quinazoline over the quinazolinone.[1] Additionally, careful control of the reaction pH can influence the reaction pathway and reduce the formation of unwanted byproducts.[1]

Q3: What are the most effective methods for purifying the final 2,4-Quinazolinediamine, 6,7-dimethyl- product?

Standard laboratory techniques are typically effective for the purification of quinazoline derivatives. For initial purification to remove major impurities, recrystallization from a suitable solvent like ethanol is often a simple and cost-effective first step.[1] For more challenging separations or to achieve high purity, column chromatography is highly effective.[1] In cases where impurities are structurally very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q4: Can microwave irradiation be used to improve the synthesis?

Yes, microwave-assisted synthesis has been demonstrated as a powerful technique for the synthesis of quinazolines and quinazolinones.[1] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues in the synthesis of 2,4-Quinazolinediamine, 6,7-dimethyl-.

Problem 1: Low Yield of the Final Product
Potential Cause Recommended Solution
Poor Quality Starting Materials Ensure the purity of your starting materials (e.g., 2-amino-4,5-dimethylbenzonitrile) through techniques like recrystallization or column chromatography. Impurities can interfere with the reaction.[1]
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. If it's too high, it could lead to decomposition or side product formation. Systematically screen a range of temperatures to find the optimum for your specific reaction.
Incorrect Solvent Choice The polarity of the solvent can significantly influence the reaction outcome.[2] For many quinazoline syntheses, polar aprotic solvents like DMF or DMSO are effective.[2] If you are using a non-polar solvent and observing low yields, consider switching to a more polar alternative.[2]
Inefficient Catalyst If your synthesis involves a catalyst (e.g., copper-catalyzed cyclization), ensure its activity is not compromised. Use a fresh batch of the catalyst and consider screening different catalyst loadings.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
Problem 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution
Formation of Quinazolinone As discussed in the FAQs, this is a common side product.[1] Adjusting the stoichiometry of reagents (e.g., using excess formamide or guanidine) and controlling the pH can help minimize its formation.[1]
Dimerization or Polymerization These side reactions can occur at high concentrations or temperatures. Try running the reaction at a lower concentration or temperature.
Oxidation of Starting Material/Product If your starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Optimized Synthetic Protocol (Proposed)

Step 1: Synthesis of 2,4-dichloro-6,7-dimethylquinazoline

This step is analogous to the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline from the corresponding dione.[3]

Reactants:

  • 6,7-dimethylquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dimethylquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.

  • The solid precipitate of 2,4-dichloro-6,7-dimethylquinazoline is collected by filtration, washed thoroughly with water, and dried.

Step 2: Amination to 2,4-Quinazolinediamine, 6,7-dimethyl-

This step involves a sequential nucleophilic aromatic substitution (SNAr) of the chloro groups.

Reactants:

  • 2,4-dichloro-6,7-dimethylquinazoline

  • Ammonia source (e.g., ammonia in isopropanol or ammonium hydroxide)

  • Solvent (e.g., isopropanol)

Procedure:

  • Dissolve the 2,4-dichloro-6,7-dimethylquinazoline in a suitable solvent such as isopropanol in a pressure vessel.

  • Add an excess of the ammonia source.

  • Seal the vessel and heat the mixture. The temperature and reaction time will need to be optimized.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,4-Quinazolinediamine, 6,7-dimethyl-.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the process, the following diagrams illustrate the proposed synthetic workflow and a troubleshooting decision tree.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination Start 6,7-dimethylquinazoline-2,4(1H,3H)-dione Reagents1 POCl₃, N,N-dimethylaniline Start->Reagents1 Reflux Intermediate 2,4-dichloro-6,7-dimethylquinazoline Reagents1->Intermediate Reagents2 Ammonia Source (e.g., NH₃ in iPrOH) Intermediate->Reagents2 Heat Final_Product 2,4-Quinazolinediamine, 6,7-dimethyl- Reagents2->Final_Product G Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity Impure Impure? CheckPurity->Impure OptimizeTemp Optimize Reaction Temperature TempLow Temp Too Low? OptimizeTemp->TempLow ChangeSolvent Change Solvent NonPolar Using Non-Polar Solvent? ChangeSolvent->NonPolar CheckCatalyst Check Catalyst Activity CatalystOld Catalyst Old/Inactive? CheckCatalyst->CatalystOld MonitorReaction Monitor Reaction to Completion Incomplete Reaction Incomplete? MonitorReaction->Incomplete Impure->OptimizeTemp No Purify Purify Starting Material Impure->Purify Yes Purify->OptimizeTemp TempLow->ChangeSolvent No IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes IncreaseTemp->ChangeSolvent NonPolar->CheckCatalyst No SwitchPolar Switch to Polar Solvent (e.g., DMF, DMSO) NonPolar->SwitchPolar Yes SwitchPolar->CheckCatalyst CatalystOld->MonitorReaction No UseFresh Use Fresh Catalyst CatalystOld->UseFresh Yes UseFresh->MonitorReaction IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes Success Yield Improved Incomplete->Success No IncreaseTime->Success

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

  • Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. J. Org. Chem., 77, 2649-2658. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 2025, 10(33), 38175-38181. [Link]

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2025). PubMed. [Link]

  • (PDF) Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (2025). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. CN1749250A.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. [Link]

  • Synthesis of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)4-(2-furoyl)piperazine. [Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. (2017). Journal of Medicinal Chemistry. [Link]

Sources

optimizing reaction conditions for the synthesis of quinazoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Quinazoline Synthesis Technical Support Center. As a privileged scaffold in medicinal chemistry, the quinazoline core is ubiquitous in drug development. However, optimizing its synthesis—whether via classic Niementowski condensation, oxidative annulation, or multicomponent reactions (MCRs)—often presents challenges such as poor chemoselectivity, low yields, and harsh reaction conditions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Diagnostic Workflow

Quinazoline_Troubleshooting Start Low Yield / Impure Quinazoline Product CheckMethod Analyze Synthesis Route Start->CheckMethod Niementowski Niementowski (Anthranilic Acid + Amide) CheckMethod->Niementowski Oxidative Oxidative Annulation (Arylamidines) CheckMethod->Oxidative Multicomponent Multicomponent (Aldehyde + Urea + Dimedone) CheckMethod->Multicomponent Sol1 Use Microwave Irradiation & Solid Acid Catalyst Niementowski->Sol1 Thermal Degradation Sol2 Tune Solvent Polarity (Polar vs Non-polar) Oxidative->Sol2 Poor Selectivity Sol3 Use Photocatalyst (TiO2) or Deep Eutectic Solvents Multicomponent->Sol3 Harsh Conditions

Caption: Diagnostic workflow for troubleshooting common quinazoline synthesis pathways.

Frequently Asked Questions & Troubleshooting Guides

Section 1: The Niementowski Synthesis

Q: My Niementowski synthesis of 4-oxo-3,4-dihydroquinazolines requires excessively high temperatures, leading to thermal degradation of my starting materials and low yields. How can I optimize this?

Mechanistic Insight & Causality: The classic Niementowski reaction involves the condensation of anthranilic acids with amides. The formation of the 3H-quinazolin-4-one ring is thermodynamically demanding, traditionally requiring lengthy reflux times and high temperatures[1]. This extended thermal stress often leads to the degradation of sensitive functional groups. By transitioning to Microwave Irradiation (MWI), you induce rapid, localized heating that drives the reaction to completion much faster—often in minutes rather than hours[1]. Furthermore, utilizing solid acidic supports like montmorillonite K-10 (MK-10) or acidic alumina in solvent-free conditions provides a high localized concentration of protons. This accelerates the cyclization step while avoiding solvent-induced side reactions and thermal decomposition[1].

Validated Protocol: Microwave-Assisted Solvent-Free Niementowski Synthesis

  • Preparation: Grind anthranilic acid (1.0 equiv) and formamide (1.5 equiv) in an agate mortar to ensure a homogeneous mixture.

  • Catalyst Loading: Adsorb the mixture onto montmorillonite K-10 (MK-10) solid support to create a uniform catalytic surface[1].

  • Microwave Irradiation: Place the solid mixture in a dedicated microwave reactor tube. Irradiate at an optimized power (e.g., 200-400 W) for 4 minutes[1].

    • Self-Validation Step: Monitor the internal temperature continuously via an IR sensor to ensure the reaction remains below the degradation threshold of your specific substituents.

  • Work-up: Cool the vessel to room temperature. Extract the product by washing the solid support with hot ethanol or ethyl acetate.

  • Purification: Filter to remove the MK-10 catalyst (which can be washed and regenerated), and concentrate the filtrate under reduced pressure to yield the crude quinazolinone.

Section 2: Oxidative Annulation and Chemoselectivity

Q: When synthesizing multisubstituted quinazolines via oxidative annulation of arylamidines, I am getting a mixture of quinazolines and benzimidazoles. How do I control the chemoselectivity?

Mechanistic Insight & Causality: Chemoselectivity in the oxidative C(sp3)–C(sp2) versus C(sp2)–N bond formation of N-alkyl-N′-arylamidines is highly dependent on the solvent polarity and the choice of oxidant[2]. Polar solvents stabilize the ionic intermediates favored in C(sp2)–N bond formation, leading predominantly to benzimidazoles. Conversely, nonpolar solvents like toluene, when paired with an iodine(III) oxidant like PhI(OAc)2, favor the intramolecular oxidative C(sp3)–C(sp2) coupling, yielding quinazolines[2]. If a polar solvent must be used, introducing a radical trapping agent like TEMPO with K2S2O8 can selectively drive the sp3C–H/sp2C–H direct coupling toward quinazolines via a non-free-radical mechanism, suppressing benzimidazole formation[2].

Data Summary: Optimization of Solvent and Oxidant for Chemoselectivity

Target ScaffoldSubstrateOxidant / CatalystSolvent (Polarity)Yield (%)
Quinazoline N-alkyl-N′-arylamidinePhI(OAc)2 (4 equiv)Toluene (Nonpolar)63%
Quinazoline N-alkyl-N′-arylamidineTEMPO (2 equiv) / K2S2O8Acetonitrile (Polar)95%
Benzimidazole N-alkyl-N′-arylamidinePhI(OAc)2Polar SolventsHigh

Validated Protocol: TEMPO-Catalyzed Selective Quinazoline Synthesis

  • Reaction Setup: In a dry reaction vial, combine the N-alkyl-N′-arylamidine substrate (1.0 equiv), TEMPO (2.0 equiv), and K2S2O8 (oxidant) in acetonitrile[2].

  • Heating: Stir the mixture at the optimized temperature (typically 80-100 °C depending on substrate sterics).

    • Self-Validation Step: Pull 10 µL aliquots every 2 hours for LC-MS analysis. The reaction is self-validating when the mass corresponding to the starting amidine drops below 1% relative abundance.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous Na2S2O3 to neutralize residual oxidants, and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel column chromatography.

Section 3: Green Chemistry & Multicomponent Reactions (MCRs)

Q: My current multicomponent synthesis of quinazoline derivatives uses toxic metal catalysts and volatile organic solvents. Are there sustainable, scalable alternatives that maintain high yields?

Mechanistic Insight & Causality: Traditional multi-step syntheses generate significant chemical waste and require harsh conditions. Two robust green alternatives have emerged to solve this:

  • Visible-Light Photocatalysis: Using curcumin dye-sensitized TiO2 nanoparticles under visible light efficiently drives the one-pot, three-component reaction of dimedone, urea/thiourea, and aldehydes[3]. The curcumin dye absorbs visible light and transfers electrons to the TiO2 conduction band, generating reactive oxygen species that facilitate the cyclization without harsh thermal heating[3].

  • Deep Eutectic Solvents (DES) with Nanocatalysts: Highly reduced graphene oxide-phosphomolybdic acid (HRG-PMoA) acts as a highly active, recyclable solid acid catalyst in DES[4]. The DES provides a stable, highly polar, and environmentally benign medium that stabilizes the iminium intermediates, while the HRG-PMoA activates the carbonyl groups, accelerating dehydration and cyclization[4].

Validated Protocol: Visible-Light Photocatalytic Synthesis

  • Preparation: In a clean, transparent reaction vessel, add dimedone (1.0 equiv), urea (1.2 equiv), and the target aldehyde (1.0 equiv)[3].

  • Catalyst Addition: Add the optimized concentration of Curcumin-TiO2 photocatalyst[3].

  • Irradiation: Place the vessel under a visible light source (e.g., blue LED arrays). Stir the mixture for approximately 40 minutes[3].

    • Self-Validation Step: Ensure uniform light penetration by maintaining a low optical density in the reaction mixture. If the mixture becomes too opaque, scale out (use multiple smaller vessels) rather than scaling up.

  • Isolation: Once complete, filter the mixture to recover the Cur-TiO2 catalyst (which can be washed and reused for multiple cycles)[3].

  • Purification: The crude product can typically be isolated via simple precipitation or recrystallization, avoiding the need for solvent-heavy column chromatography[3].

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: nih.gov URL:1

  • Solvent/Oxidant-Switchable Synthesis of Multisubstituted Quinazolines and Benzimidazoles via Metal-Free Selective Oxidative Annulation of Arylamidines Source: acs.org URL:2

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide Source: mdpi.com URL:3

  • Highly Reduced Graphene Oxide-Phosphomolybdic Acid Catalyzed Synthesis of Quinazoline Derivatives in Deep Eutectic Solvent Source: connectjournals.com URL:4

Sources

dealing with peak tailing in HPLC analysis of 2,4-Quinazolinediamine, 6,7-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 2,4-Quinazolinediamine, 6,7-dimethyl-. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common issue encountered when analyzing basic compounds.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2,4-Quinazolinediamine, 6,7-dimethyl-. What is the most likely cause?

Peak tailing for this compound, which contains two basic amine functional groups, is almost always due to unwanted secondary chemical interactions with the HPLC column's stationary phase.[1] The primary cause is the interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[2][3] While less common, physical issues within the HPLC system, such as extra-column volume or column degradation, can also contribute to or exacerbate the problem.[4][5]

Q2: What are silanol groups, and why are they problematic for my basic analyte?

Silanol groups (Si-OH) are hydroxyl groups attached to the silicon atoms of the silica backbone used in most reversed-phase HPLC columns.[2] Due to steric hindrance, not all silanols can be chemically bonded during the manufacturing of C18 or other stationary phases, leaving some "residual" silanols exposed.[2] These residual silanols are weakly acidic.[4]

At mobile phase pH levels above approximately 3-4, these silanol groups deprotonate and become negatively charged (Si-O⁻).[6] Your analyte, 2,4-Quinazolinediamine, 6,7-dimethyl-, is a basic compound. In an acidic to neutral mobile phase, its amine groups will be protonated, carrying a positive charge. This leads to a strong secondary ion-exchange interaction between the positively charged analyte and the negatively charged silanol sites, in addition to the desired primary hydrophobic interaction.[3] This secondary interaction is stronger and has slower kinetics, causing a portion of the analyte molecules to lag behind, resulting in a "tailing" peak.[7][8]

Caption: Unwanted interaction between a protonated basic analyte and an ionized silanol group.

Q3: How can I quickly determine if my peak tailing is a chemical or a physical issue?

The most effective way to differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem is to inject a neutral, well-behaved compound like toluene or uracil.[4]

  • If the neutral compound's peak is symmetrical, but your 2,4-Quinazolinediamine, 6,7-dimethyl- peak tails: The problem is chemical. The system plumbing is fine, but your analyte is having secondary interactions with the column. You need to focus on method development, such as mobile phase modification or column selection.[4]

  • If the neutral compound's peak also tails: The problem is physical. This indicates an issue with the system itself, such as a void at the column inlet, excessive extra-column volume (dead volume), or a blocked frit.[4][9] This issue affects all peaks, not just your specific analyte.

Troubleshooting Guide: A Systematic Workflow

Peak tailing can be frustrating, but a logical approach can quickly identify and solve the root cause. Follow this workflow to restore symmetrical peak shape and ensure data integrity.

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Step 1: Addressing Chemical Causes (Most Likely Scenario)

If the neutral marker test points to a chemical issue, your focus should be on disrupting the analyte-silanol interaction.

A. Mobile Phase Optimization

Modifying the mobile phase is the fastest and most common way to improve the peak shape of basic compounds.

Experimental Protocol: Systematic pH Screening

  • Prepare Buffers: Prepare a series of identical mobile phases (e.g., Acetonitrile:Buffer) where the aqueous portion is buffered at different pH values, such as pH 2.5, 3.0, 4.5, and 7.0. Use a consistent buffer like phosphate or formate at 10-20 mM concentration.[10]

  • Equilibrate Thoroughly: For each new pH condition, flush the column with at least 20 column volumes of the new mobile phase to ensure full equilibration.

  • Inject and Analyze: Inject your standard of 2,4-Quinazolinediamine, 6,7-dimethyl- at each pH level.

  • Compare Results: Measure the USP tailing factor for each peak. A value closer to 1.0 indicates better symmetry.[11] You will likely see a significant improvement at lower pH values.

Table 1: Mobile Phase Strategies to Mitigate Peak Tailing

StrategyMechanism of ActionRecommended Starting PointProsCons/Considerations
Low pH Protonates silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interaction with the protonated basic analyte.[12]Use a buffer to maintain pH ≤ 3.0. 0.1% Formic Acid or a 20 mM phosphate buffer at pH 2.5 are common choices.[10][13]Highly effective, simple, and generally compatible with mass spectrometry (MS).Risk of silica dissolution at pH < 2.0 on standard columns.[12] Phosphate buffers can precipitate in high concentrations of acetonitrile.[10]
Competing Base A basic additive (e.g., triethylamine) is added to the mobile phase. It is protonated and preferentially interacts with the ionized silanol sites, "shielding" them from the analyte.[10][14]Add 5-20 mM triethylamine (TEA) to the mobile phase and adjust pH to the desired range (often used at neutral pH).Historically effective, especially with older "Type A" silica columns.[8]Can shorten column lifetime, may suppress MS signal, and is often less effective than modern column chemistries.[10]
High pH The mobile phase pH is raised above the analyte's pKa (~7.6-8.0), neutralizing the basic analyte (R-NH₂). This eliminates the positive charge, preventing ionic interaction with the still-ionized silanols.[13][15]Use a high-pH stable column with a buffer at pH 10 (e.g., ammonium bicarbonate).Very effective for weak bases. Can offer alternative selectivity.Requires a specialized hybrid or high-pH stable column. Standard silica columns will dissolve rapidly at pH > 8.[13]
B. Stationary Phase (Column) Selection

If mobile phase optimization is insufficient, or for developing a more robust method from the start, selecting the right column is critical. Modern columns are designed to minimize silanol interactions.[7][16]

Table 2: HPLC Column Selection for Basic Analytes

Column TypeKey FeatureIdeal Use Case for 2,4-Quinazolinediamine, 6,7-dimethyl-
High-Purity, End-Capped "Type B" Silica Made from silica with very low metal content and treated to chemically cap most residual silanols, making them less active.[7][8]A good general-purpose starting point. Most modern C18 and C8 columns fall into this category. Often sufficient when combined with a low-pH mobile phase.
Polar-Embedded Phase A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain (C18). This shields residual silanols from basic analytes.[6][16]Excellent for improving peak shape for basic compounds under standard reversed-phase conditions. Offers alternative selectivity.
Hybrid Particle Technology (e.g., BEH, CSH) A hybrid of silica and organosiloxane materials, offering enhanced pH stability and reduced silanol activity.[7][13] Some (like CSH) have a low-level positive surface charge to repel basic analytes.[13]The best choice for robust methods, especially when working at high pH to neutralize the analyte. The charged surface provides superior peak shape for bases at low pH.
Non-Silica Based (e.g., Polymer, Zirconia) Stationary phase is based on an organic polymer or zirconia, completely eliminating the issue of silanol groups.[7][8]A problem-solving option when severe tailing persists even after other strategies have been tried.
Step 2: Addressing Physical & Other Causes

If the neutral marker test revealed tailing, or if all peaks in your chromatogram are tailing, investigate these physical sources.

  • Q: My early eluting peaks tail more than later ones. What does this mean? A: This is a classic symptom of extra-column volume.[5] The sample band disperses in tubing between the injector and column or between the column and detector. Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly made with minimal tubing length.[6][12]

  • Q: My peak shape gets worse when I inject a higher concentration of my sample. Why? A: This indicates column overload.[9][17] You are injecting too much mass of the analyte, which saturates the active sites on the stationary phase. Try reducing your injection volume or diluting your sample to see if the peak shape improves.[9]

  • Q: Could my sample solvent be the problem? A: Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when your mobile phase is 10% Acetonitrile), it can cause peak distortion.[18] Always try to dissolve your sample in the initial mobile phase composition.[18]

Experimental Protocol: Column Regeneration and Cleaning

If you suspect column contamination or a blocked frit is causing tailing and high backpressure, a thorough wash can help.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Buffer Removal: Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water.

  • Strong Solvent Wash: Flush with 10-20 column volumes of a strong, non-polar solvent like isopropanol or tetrahydrofuran (THF).

  • Reverse Flush (if permissible): Check the column manual first. If allowed, reverse the column direction and repeat the strong solvent wash. This is highly effective at dislodging particulates from the inlet frit.

  • Re-equilibration: Return the column to the normal flow direction. Flush with your mobile phase (initially without buffer, then with buffer) until the baseline is stable before reconnecting to the detector.

References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting Bible. Why Do Peaks Tail?
  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • LCGC. (2023, November 1).
  • HPLC Troubleshooting Guide.
  • ACE News. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Chromatography Forum. (2010, June 17). peak tailing.

Sources

strategies to reduce the toxicity of quinazoline-based compounds in vivo

Author: BenchChem Technical Support Team. Date: April 2026

Quinazoline Therapeutics Support Center: In Vivo Toxicity Troubleshooting Guide Advanced Strategies for Mitigating Off-Target Effects in Drug Development

Introduction

Welcome to the Technical Support Center for quinazoline-based drug development. Quinazoline derivatives (e.g., gefitinib, erlotinib) are privileged scaffolds in oncology, primarily targeting EGFR and PARP. However, their clinical translation is frequently bottlenecked by severe dose-limiting toxicities, including drug-induced liver injury (DILI) and pulmonary toxicity. This guide provides actionable, mechanistically grounded troubleshooting strategies to overcome these hurdles.

Module 1: Mechanistic Troubleshooting – Diagnosing Hepatotoxicity

Q: Our murine models are exhibiting severe weight loss and elevated transaminases (ALT/AST) after 14 days of dosing with a novel gefitinib analog. What is the underlying mechanism, and how can we definitively validate it?

Expert Insight & Causality: The dose-dependent hepatotoxicity of first-generation quinazolines is rarely due to the primary on-target kinase inhibition. Instead, it is driven by cytochrome P450 (CYP450)-mediated bioactivation . Enzymes such as CYP3A4, CYP1A1, and CYP2D6 metabolize the quinazoline core into reactive intermediates (e.g., quinone-imines)[1]. These electrophilic metabolites covalently bind to cellular proteins, triggering oxidative damage, upregulating Endoplasmic Reticulum Stress (ERS) pathway genes (jnk, perk, bip, chop), and activating the HMGB1/TLR4/NF-κB inflammatory cascade, ultimately culminating in hepatocyte apoptosis[2][3].

Hepatotoxicity Q Quinazoline Scaffold (e.g., Gefitinib) CYP Hepatic CYP450 (CYP3A4, CYP1A1) Q->CYP Hepatic Metabolism RM Reactive Metabolites (Quinone-imines) CYP->RM Bioactivation ER Endoplasmic Reticulum Stress (ERS) RM->ER Protein Binding HMGB1 HMGB1/TLR4/NF-κB Activation RM->HMGB1 Oxidative Stress Tox Hepatocyte Apoptosis & Liver Injury ER->Tox HMGB1->Tox

Mechanism of CYP450-mediated quinazoline hepatotoxicity and stress pathway activation.

Self-Validating Protocol: CYP450-Dependent Hepatotoxicity Assay To prove that your compound's toxicity is metabolism-dependent rather than a direct cytotoxic effect, implement this self-validating in vitro workflow:

  • Cell Culture: Seed human hepatocyte lines (e.g., THLE-2 or THLE-3) in a 96-well plate at 1×104 cells/well.

  • Inhibitor Pre-treatment (The Validation Step): Pre-treat half the wells with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) or specific CYP1A1/3A4 inhibitors (e.g., α-naphthoflavone) for 2 hours. Causality check: If toxicity is rescued by CYP inhibition, bioactivation is the culprit.

  • Compound Exposure: Dose cells with your quinazoline analog (1–50 μM) for 48 hours.

  • Quantification: Assess cell viability via MTT assay. Quantify apoptosis using a TUNEL assay and measure ALT/AST leakage in the supernatant[3].

  • Pathway Analysis: Perform Western blotting on cell lysates to check for HMGB1 nuclear-to-cytoplasmic translocation and phosphorylated NF-κB (p65)[3].

Module 2: Structural Optimization Strategies

Q: We confirmed our compound forms reactive metabolites. How can we modify the quinazoline scaffold to retain target affinity while minimizing this off-target toxicity?

Expert Insight & Causality: Structural optimization must balance pharmacodynamics (target affinity) with pharmacokinetics (metabolic stability). Most quinazoline modifications involve substituents at the C-4, C-6, and C-7 positions[4]. To reduce toxicity, you must block the sites susceptible to CYP450 epoxidation. Introducing electron-withdrawing groups (like halogens) at C-6/C-7 reduces the electron density of the aromatic ring, making it highly resistant to oxidative metabolism[5]. Furthermore, replacing primary anilines at C-4 with sterically hindered or aliphatic amines prevents the formation of highly reactive, toxic quinone-imine species[1].

Table 1: Quantitative Impact of Quinazoline Structural Modifications

Modification StrategyTarget ReceptorEfficacy Impact (IC50)In Vivo Toxicity ImpactMechanistic Rationale
C-6/C-7 Halogenation EGFR / PARPMaintained or Improved (Low nM)Significantly Reduced Sterically and electronically blocks CYP450-mediated epoxidation[5].
C-4 Amino Substitution VEGFR-2Increased PotencyReduced Enhances target selectivity; prevents quinone-imine formation[4].
Aromatic Ring Saturation Multiple KinasesVariableReduced Eliminates planar aromaticity required for off-target DNA intercalation.

Module 3: Formulation & Delivery Solutions

Q: Our lead compound is structurally optimized but still exhibits dose-limiting systemic toxicity at the required therapeutic dose. What formulation strategies can restrict exposure strictly to the tumor microenvironment?

Expert Insight & Causality: When medicinal chemistry reaches its limits, advanced drug delivery systems are required. Encapsulating quinazolines in Poly(D,L-lactic-co-glycolic acid) (PLGA) nanoparticles drastically alters their biodistribution. Free quinazolines accumulate rapidly in the liver and lungs, causing localized damage[1]. PLGA nanoencapsulation sequesters the drug from systemic circulation, relying on the Enhanced Permeability and Retention (EPR) effect to passively target tumor tissue, thereby reducing hepatic and renal burden[6]. For even higher specificity, camouflaging PLGA nanoparticles with a macrophage membrane (MPGNPs) allows the drug to evade immune phagocytosis and actively home in on the tumor[7].

NanoparticleWorkflow Org Organic Phase (Drug + PLGA in DCM) Emul Emulsification (Sonication/Homogenization) Org->Emul Aq Aqueous Phase (PVA Solution) Aq->Emul Evap Solvent Evaporation & Hardening Emul->Evap O/W Emulsion Val In Vivo Validation (Reduced Toxicity) Evap->Val Purified NPs

Step-by-step workflow for PLGA nanoencapsulation of quinazoline derivatives.

Self-Validating Protocol: Synthesis and Validation of PLGA-Encapsulated Quinazolines

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the quinazoline derivative in 2 mL of dichloromethane (DCM).

  • Emulsification: Dropwise, add the organic phase into 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution under continuous vortexing. Sonicate the mixture on ice for 3 minutes at 40% amplitude to form a stable oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Transfer the emulsion to 20 mL of 0.5% PVA solution and stir magnetically at 500 rpm for 4 hours at room temperature to evaporate the DCM and harden the nanoparticles.

  • Collection & Washing: Centrifuge at 15,000 rpm for 20 minutes. Discard the supernatant (containing unencapsulated drug) and wash the pellet three times with distilled water to ensure zero free-drug contamination. Lyophilize for storage.

  • In Vivo Validation: Administer the PLGA-nanoparticles vs. free drug (dissolved in vehicle) to tumor-bearing mice. Validation metric: Harvest liver/kidney tissues post-treatment. H&E staining should reveal necrosis in the free-drug group, while the PLGA-group should exhibit normal glomerular and hepatic architecture[6].

References

  • Mechanism of hepatotoxicity of first-line tyrosine kinase inhibitors: Gefitinib and afatinib. Toxicology Letters (nih.gov). URL:[2]

  • Berberine protects against gefitinib-induced liver injury by inhibiting the HMGB1/TLR4/NF-κB pathway. Frontiers. URL:[3]

  • Bioactivation of the Epidermal Growth Factor Receptor Inhibitor Gefitinib: Implications for Pulmonary and Hepatic Toxicities. ACS Publications. URL:[1]

  • Combining Gemcitabine-Loaded Macrophage-like Nanoparticles and Erlotinib for Pancreatic Cancer Therapy. ACS Publications. URL:[7]

  • Biodegradable Nanoparticles Mediated Co-delivery of Erlotinib (ELTN) and Fedratinib (FDTN) Toward the Treatment of ELTN-Resistant Non-small Cell Lung Cancer (NSCLC) via Suppression of the JAK2/STAT3 Signaling Pathway. Frontiers. URL:[6]

  • Computational Design and Structural Insights into Quinazoline-Based Lead Molecules for Targeting PARP10 in Cancer Therapy. ResearchGate. URL:[5]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals. URL:[4]

Sources

Validation & Comparative

A Comparative Analysis of 2,4-Quinazolinediamine, 6,7-dimethyl- and Advanced EGFR Inhibitors: Scaffold Evolution and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, understanding the structural biology and mechanistic causality behind kinase inhibitors is paramount for drug development professionals. The epidermal growth factor receptor (EGFR) remains one of the most heavily targeted receptor tyrosine kinases in non-small cell lung cancer (NSCLC) and other malignancies.

This guide provides an in-depth comparative analysis between the foundational fragment 2,4-Quinazolinediamine, 6,7-dimethyl- (CAS: 27018-17-3)[1] and fully optimized clinical EGFR inhibitors (e.g., Gefitinib, Erlotinib, Osimertinib). By deconstructing the structural evolution from a basic scaffold to a highly potent drug, we illuminate the causality behind modern medicinal chemistry choices and provide self-validating experimental protocols for evaluating novel kinase inhibitors.

Structural Evolution: From Basic Scaffold to Clinical Efficacy

To understand the efficacy of modern EGFR inhibitors, we must first analyze the core pharmacophore. 2,4-Quinazolinediamine, 6,7-dimethyl- serves as a prototypical quinazoline scaffold[2]. While it possesses the intrinsic ability to bind the EGFR ATP-binding pocket, it lacks the deep-pocket penetration required for nanomolar potency.

The Causality of Scaffold Modification

The quinazoline core mimics the adenine ring of ATP. Structural biology studies reveal that the N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors, interacting with the backbone amides of Met793 and Thr854 in the hinge region of the EGFR kinase domain[3].

However, binding to the hinge region alone yields only weak, high-micromolar inhibition. To achieve clinical efficacy, medicinal chemists engineered three critical modifications:

  • C4-Anilino Substitution: Replacing the C4-amine with a bulky anilino group (as seen in Gefitinib and Erlotinib) drives the molecule deeper into a hydrophobic pocket adjacent to the ATP-binding site. This single modification increases binding affinity by orders of magnitude, dropping the IC50 into the low nanomolar range[4].

  • C6/C7 Solubilizing Groups: The 6,7-dimethyl groups on our foundational scaffold are highly lipophilic. In clinical drugs like Gefitinib, these are replaced by methoxy or morpholine-alkoxy chains that project outward into the solvent-exposed region, drastically improving pharmacokinetic (PK) properties and cellular permeability[4].

  • Acrylamide Warheads: To overcome the T790M "gatekeeper" mutation—which increases the receptor's affinity for ATP and outcompetes first-generation reversible inhibitors—third-generation drugs like Osimertinib incorporate an electrophilic acrylamide group. This forms an irreversible covalent bond with Cys797[4].

G A 2,4-Quinazolinediamine, 6,7-dimethyl- (Core Scaffold) B Hinge Region Binding (Met793 / Thr854) A->B ATP Competition C C4-Anilino Substitution (Deep Pocket Penetration) B->C Affinity Optimization D C6/C7 Modification (Solubilizing Groups) B->D PK Improvement E Gefitinib / Erlotinib (1st Gen EGFRi) C->E Reversible Binding D->E F Acrylamide Addition (Covalent Bonding) E->F Overcome T790M Mutation G Osimertinib (3rd Gen EGFRi) F->G Irreversible Binding

Structural evolution of quinazoline EGFR inhibitors from basic scaffold to covalent drugs.

Comparative Data Analysis

The transition from a raw scaffold to an approved therapeutic is best illustrated through biochemical and cellular potency metrics. The table below summarizes the target profiles and binding affinities of the foundational scaffold versus established clinical therapies.

CompoundGenerationBinding ModeTarget ProfileIn Vitro IC50 (WT EGFR)
2,4-Quinazolinediamine, 6,7-dimethyl- Scaffold / FragmentReversible, ATP-competitiveCore Hinge Binder>10 µM (Estimated)
Gefitinib (ZD1839) 1st GenReversible, ATP-competitiveWT, Exon 19 del, L858R~33 - 54 nM[5]
Erlotinib (OSI-774) 1st GenReversible, ATP-competitiveWT, Exon 19 del, L858R~2 nM
Osimertinib (AZD9291) 3rd GenIrreversible, CovalentT790M, L858R (WT sparing)~12 nM

Note: While first-generation inhibitors like Gefitinib show potent activity against Wild-Type (WT) EGFR in biochemical assays, their clinical efficacy is highly dependent on sensitizing mutations (e.g., L858R or Exon 19 deletions) which destabilize the active conformation of the kinase[6].

Self-Validating Experimental Methodologies

To accurately benchmark a novel quinazoline derivative (such as a functionalized 2,4-Quinazolinediamine, 6,7-dimethyl- analog) against Gefitinib or Erlotinib, researchers must employ a self-validating assay cascade. This ensures that biochemical potency translates directly into cellular target engagement.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Causality: Measuring the depletion of ATP or the generation of ADP directly quantifies the catalytic activity of the kinase. This assay is self-validating because it utilizes a positive control (Gefitinib) to establish a baseline for ATP-competitive inhibition[7].

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compound and Gefitinib in 100% DMSO. Perform serial dilutions (10 µM to 0.1 nM) in kinase buffer (maintaining a final DMSO concentration of <1% to prevent solvent-induced protein denaturation).

  • Enzyme Incubation: Incubate recombinant EGFR (WT or mutant) with the inhibitor dilutions for 30 minutes at room temperature. Expert Insight: Pre-incubation is critical for ATP-competitive inhibitors to reach binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence. Plot the log(inhibitor) vs. response to calculate the IC50 using non-linear regression.

Protocol B: Cellular Proliferation and Target Engagement

Causality: A compound may inhibit purified EGFR but fail in cells due to poor membrane permeability or high efflux. By running parallel viability assays and Western blots on specific cell lines, we validate both the phenotypic effect and the precise mechanism of action[6].

  • Cell Line Selection: Plate A431 cells (WT EGFR overexpressing) and H3255 cells (EGFR L858R mutant) in 96-well plates at 5,000 cells/well.

  • Treatment: After 24 hours of attachment, treat cells with varying concentrations of the test compound for 72 hours.

  • Viability Readout: Use MTT or CellTiter-Glo to assess cell viability. Calculate the cellular IC50.

  • Mechanistic Validation (Western Blot): In a parallel 6-well plate setup, treat cells with the compound at its IC50 concentration for 2 hours. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Probe the lysates for total EGFR, phosphorylated-EGFR (Tyr1068), p-ERK, and p-AKT. Expert Insight: A true EGFR inhibitor will show a dose-dependent reduction in p-EGFR and its downstream effectors (ERK/AKT) without altering total EGFR levels.

Workflow Step1 Compound Formulation (DMSO Stock) Step2 In Vitro Kinase Assay (ADP-Glo™) Step1->Step2 Purified EGFR (WT/Mutant) Step3 Cellular Proliferation (MTT / CellTiter-Glo) Step1->Step3 A431 / H3255 Cells Step5 IC50 Determination & SAR Analysis Step2->Step5 Biochemical Potency Step4 Western Blotting (p-EGFR, p-ERK) Step3->Step4 Mechanistic Validation Step4->Step5 Cellular Efficacy

Experimental workflow for validating novel quinazoline-based EGFR inhibitors.

Conclusion

The compound 2,4-Quinazolinediamine, 6,7-dimethyl- represents the bare architectural essence of an EGFR inhibitor. While it lacks the potency of modern therapeutics, it provides the critical hinge-binding vectors (N1/N3) necessary for ATP competition. By understanding how the addition of C4-anilino groups and C6/C7 solubilizing moieties transform this basic scaffold into blockbuster drugs like Gefitinib and Erlotinib, drug development professionals can rationally design the next generation of kinase inhibitors to overcome emerging clinical resistance.

References

  • Cancer Research (AACR) . Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors.[7][Link]

  • JNCI: Journal of the National Cancer Institute . Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mutations.[6][Link]

  • Molecules (MDPI) . Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).[3][Link]

  • Pharmaceuticals (MDPI) . Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).[4][Link]

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A Researcher's Guide to Validating the Inhibitory Effect of 2,4-Quinazolinediamine, 6,7-dimethyl- on G9a

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of epigenetic research, the histone methyltransferase G9a (also known as EHMT2) has emerged as a critical therapeutic target.[1][2][3] G9a catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1][2][4] Its overexpression or dysregulation is implicated in various pathologies, including cancer, making the identification and validation of potent and selective G9a inhibitors a key objective for drug discovery programs.[1][2][5]

This guide provides a comprehensive framework for researchers to rigorously validate the inhibitory activity of the compound 2,4-Quinazolinediamine, 6,7-dimethyl- against G9a. We will delve into the established methodologies, compare its potential efficacy against well-characterized G9a inhibitors, and provide the scientific rationale behind each experimental step.

Understanding the Landscape: G9a and its Inhibition

G9a plays a pivotal role in gene silencing and maintaining cellular identity.[6] Its enzymatic activity involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine residue of its substrate.[7] Inhibitors of G9a can be broadly categorized based on their mechanism of action, with many being substrate-competitive.[8][9]

For the purpose of this guide, we will compare the inhibitory profile of 2,4-Quinazolinediamine, 6,7-dimethyl- with the following established G9a inhibitors:

  • BIX-01294: A selective inhibitor of G9a and the closely related G9a-like protein (GLP).[10][11][12] It acts as a substrate-competitive inhibitor.[11]

  • UNC0638: A potent and selective chemical probe for G9a and GLP with excellent cell permeability.[13][14]

  • A-366: A highly potent and selective peptide-competitive inhibitor of G9a.[15][16]

The foundational structure of many G9a inhibitors, including the well-characterized BIX-01294, is a 2,4-diamino-6,7-dimethoxyquinazoline scaffold.[5][8][17][18] The compound of interest, 2,4-Quinazolinediamine, 6,7-dimethyl-, shares this core structure, suggesting a similar mechanism of action.

Visualizing the G9a-Mediated Gene Silencing Pathway

To appreciate the impact of G9a inhibition, it is crucial to understand its role in the broader context of chromatin regulation.

G9a_Pathway SAM SAM G9a G9a (EHMT2) SAM->G9a Cofactor H3K9me2 H3K9me2 G9a->H3K9me2 Methylation H3K9 Histone H3 (H3K9) H3K9->G9a Substrate HP1 HP1 H3K9me2->HP1 Recruitment Chromatin Chromatin Compaction HP1->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Inhibitor 2,4-Quinazolinediamine, 6,7-dimethyl- Inhibitor->G9a Inhibition

Caption: G9a-mediated methylation of H3K9 leading to gene silencing.

Part 1: Biochemical Validation - Determining In Vitro Potency (IC50)

The initial and most fundamental step in validating a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50) in a controlled, cell-free environment. This biochemical assay quantifies the direct interaction between the inhibitor and the G9a enzyme.

Experimental Rationale

A variety of assay formats can be employed, including radioactive filter-binding assays, fluorescence-based assays, and chemiluminescent assays.[7][19][20][21] For high-throughput screening and robust data, homogeneous assays like AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or MTase-Glo™ are often preferred due to their sensitivity and reduced number of wash steps.[22][23][24][25] These assays typically measure the product of the methyltransferase reaction.

Experimental Workflow: In Vitro G9a Inhibition Assay

Biochemical_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant G9a - Biotinylated H3 peptide substrate - SAM (cofactor) - Test Compound dilutions - Assay Buffer incubation Incubate G9a, substrate, SAM, and inhibitor at 30°C for 1 hour reagents->incubation add_detection Add detection reagents (e.g., AlphaLISA beads or MTase-Glo™ reagents) incubation->add_detection read_plate Read signal on a plate reader add_detection->read_plate plot_data Plot % inhibition vs. log[inhibitor] read_plate->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50 Cellular_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis seed_cells Seed cells (e.g., PC-3, MDA-MB-231) in a multi-well plate treat_cells Treat with a dose-range of inhibitor for 24-48 hours seed_cells->treat_cells lyse_cells Lyse cells and extract proteins treat_cells->lyse_cells quantify_protein Quantify protein concentration (e.g., BCA assay) lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer to a PVDF membrane sds_page->transfer probe Probe with primary antibodies (anti-H3K9me2, anti-H3) transfer->probe detect Detect with secondary antibodies and chemiluminescence probe->detect quantify_bands Quantify band intensity detect->quantify_bands normalize Normalize H3K9me2 to total H3 quantify_bands->normalize

Caption: Workflow for assessing cellular G9a inhibition via Western blot.

Detailed Protocol: Western Blot for H3K9me2
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MDA-MB-231, known for robust H3K9me2 levels) to ~70% confluency. [26] * Treat the cells with increasing concentrations of 2,4-Quinazolinediamine, 6,7-dimethyl- and the reference inhibitors for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Histone Extraction:

    • Harvest the cells and perform an acid extraction to enrich for histone proteins.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for H3K9me2.

    • Subsequently, probe the same membrane (after stripping) or a parallel membrane with an antibody for total Histone H3 as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the H3K9me2 signal to the total Histone H3 signal for each sample.

    • Plot the normalized H3K9me2 levels against the inhibitor concentration.

Expected Outcomes and Comparative Insights

A successful G9a inhibitor will demonstrate a dose-dependent reduction in cellular H3K9me2 levels. Comparing the effective concentration range of 2,4-Quinazolinediamine, 6,7-dimethyl- to that of BIX-01294, UNC0638, and A-366 will provide a clear indication of its cellular potency. It is important to also assess cell viability (e.g., using an MTT assay) in parallel to ensure that the observed reduction in H3K9me2 is not a secondary effect of cytotoxicity. [26]For instance, BIX-01294 has been noted to have a narrow window between its functional potency and cellular toxicity. [27]

Conclusion

This guide outlines a rigorous, two-tiered approach to validate the inhibitory activity of 2,4-Quinazolinediamine, 6,7-dimethyl- against G9a. By first establishing its direct biochemical potency and then confirming its on-target efficacy in a cellular context, researchers can confidently characterize this compound. Direct comparison with well-established inhibitors provides essential context for its potential as a chemical probe or a starting point for therapeutic development. Adherence to these self-validating protocols, grounded in established scientific principles, will ensure the generation of high-quality, reproducible data critical for advancing the field of epigenetic drug discovery.

References

  • BIX-01294 | G9a HMTase inhibitor. (n.d.). Cellagen Technology. Retrieved from [Link]

  • Sweis, R. F., et al. (2014). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pappalardi, M. B., et al. (2015). The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia. PubMed. Retrieved from [Link]

  • Chen, M. W., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. PubMed. Retrieved from [Link]

  • Liu, F., et al. (2009). Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. PMC. Retrieved from [Link]

  • Khayamian, M. A., et al. (2018). A sensitive homogeneous enzyme assay for euchromatic histone-lysine-N-methyltransferase 2 (G9a) based on terbium-to-quantum dot time-resolved FRET. PMC. Retrieved from [Link]

  • In Vitro Histone Methyltransferase Assay for G9a Enzymatic Activity in the Presence of Different K9X Peptides. (2016). Bio-protocol. Retrieved from [Link]

  • What are EHMT2 inhibitors and how do they work? (2024). Reaction Biology. Retrieved from [Link]

  • Liu, F., et al. (2009). Discovery of a 2,4-diamino-7-aminoalkoxyquinazoline as a potent and selective inhibitor of histone lysine methyltransferase G9a. PubMed. Retrieved from [Link]

  • Wang, Z., et al. (2024). G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. MDPI. Retrieved from [Link]

  • The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update. (2024). Dovepress. Retrieved from [Link]

  • Liu, F., et al. (2010). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. PMC. Retrieved from [Link]

  • Liu, F., et al. (2011). Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines. PMC. Retrieved from [Link]

  • The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update. (2024). PMC. Retrieved from [Link]

  • Dhayalan, A., et al. (2009). A continuous protein methyltransferase (G9a) assay for enzyme activity measurement and inhibitor screening. PubMed. Retrieved from [Link]

  • Dowden, J., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Retrieved from [Link]

  • G9a Homogeneous Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • G9a Chemiluminescent Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • In Vitro Histone Methyltransferase Assay. (n.d.). PMC. Retrieved from [Link]

  • Li, Z., et al. (2014). Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells. PLOS One. Retrieved from [Link]

  • Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a. (2026). ResearchGate. Retrieved from [Link]

  • Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells. (2014). Semantic Scholar. Retrieved from [Link]

  • Böttcher, J., et al. (2012). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. PMC. Retrieved from [Link]

  • Universal Homogeneous Bioluminescent Assay to Monitor the Activity of Various Classes of Methyltransferases in vitro. (n.d.). Technology Networks. Retrieved from [Link]

  • G9a inhibition is accompanied by decreased H3K9me2 at gene promoters... (n.d.). ResearchGate. Retrieved from [Link]

  • Histone methyltransferase G9a crosstalks with H3K36 histone methyltransferases NSD3 and SETD2 to mediate gene activation. (2023). Frontiers. Retrieved from [Link]

  • IDENTIFICATION OF G9a INHIBITORS BY ALPHALISA™ AND HIT CONFIRMATION USING MT-Glo™. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Diversity and Chemical Space Characterization of Inhibitors of the Epigenetic Target G9a: A Chemoinformatics Approach. (2020). ACS Omega. Retrieved from [Link]

  • Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a. (2021). MDPI. Retrieved from [Link]

  • G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications. (2024). MDPI. Retrieved from [Link]

  • OTAVA G9a Targeted Library. (n.d.). Otava. Retrieved from [Link]

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A Comparative Analysis of Antimalarial Activity: 2,4-Quinazolinediamine, 6,7-dimethyl- versus Chloroquine

Author: BenchChem Technical Support Team. Date: April 2026

In the persistent global battle against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate a continuous search for novel, effective chemotherapeutic agents. For decades, chloroquine, a 4-aminoquinoline, was the cornerstone of malaria treatment and prophylaxis due to its high efficacy, low cost, and safety profile.[1][2] However, its utility has been severely diminished by widespread resistance in Plasmodium falciparum, the deadliest species of the malaria parasite.[1][3][4] This has propelled the investigation of new chemical scaffolds with alternative mechanisms of action. Among these, the quinazoline and its derivatives have emerged as a promising class of compounds with potent antimalarial properties.[5][6][7][8]

This guide provides an in-depth, objective comparison of the antimalarial activity of a specific quinazoline derivative, 2,4-Quinazolinediamine, 6,7-dimethyl-, against the benchmark antimalarial, chloroquine. We will dissect their mechanisms of action, compare their efficacy based on available experimental data from related compounds, and outline the standard methodologies used for their evaluation.

Mechanistic Divergence: A Tale of Two Scaffolds

The fundamental difference in the antimalarial efficacy of these two compounds, particularly against resistant parasites, lies in their distinct molecular mechanisms.

Chloroquine: The Hemozoin Hypothesis

Chloroquine's mechanism is well-established. As a weak base, it accumulates in the acidic food vacuole of the intraerythrocytic parasite.[3][9] Inside the vacuole, the parasite digests host hemoglobin to obtain essential amino acids, a process that releases large quantities of toxic free heme (ferriprotoporphyrin IX).[10][11] To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline pigment called hemozoin.[10][11] Chloroquine is thought to interfere with this detoxification process by binding to heme, preventing its polymerization into hemozoin.[10][11][12] The resulting accumulation of toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[9][10]

Widespread chloroquine resistance is primarily attributed to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[1][9][13][14] These mutations enable the transporter to actively efflux chloroquine from the vacuole, reducing its concentration at the site of action and rendering the drug ineffective.[9][14]

2,4-Quinazolinediamine Derivatives: Targeting Novel Pathways

The quinazoline scaffold offers a versatile platform for developing antimalarials that circumvent known resistance mechanisms. Unlike chloroquine, which has a single primary target, various quinazoline derivatives have been shown to act on different and potentially novel pathways within the parasite.[5][6][7] While the specific target of 2,4-Quinazolinediamine, 6,7-dimethyl- is a subject of ongoing research, studies on closely related quinazolines suggest potential mechanisms including:

  • Epigenetic Regulation: Some quinazoline derivatives have been identified as inhibitors of Plasmodium histone deacetylase (HDAC) and DNA methyltransferase (DNMT) enzymes.[6] These enzymes play a crucial role in regulating gene expression throughout the parasite's life cycle. Their inhibition represents a novel mode of action that is unlikely to be affected by PfCRT-mediated resistance.

  • Other Targets: The broad pharmacological activity of the quinazoline nucleus suggests that other parasitic targets may also be involved.[5][8]

This mechanistic diversity is a significant advantage, as compounds acting on novel targets are more likely to be effective against multidrug-resistant parasite strains.

G cluster_0 Chloroquine Mechanism cluster_1 Quinazoline Derivative Mechanism (Hypothesized) CQ Chloroquine Vacuole Parasite Food Vacuole (Acidic) CQ->Vacuole Accumulation Heme Toxic Heme CQ->Heme Binds to Vacuole->Heme Hemoglobin Digestion PfCRT_R Mutated PfCRT (Resistance) Vacuole->PfCRT_R Efflux Hemozoin Inert Hemozoin Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation Leads to QD 2,4-Quinazolinediamine, 6,7-dimethyl- Epigenetics Epigenetic Enzymes (e.g., DNMT, HDAC) QD->Epigenetics Inhibits Gene Gene Expression Disrupted Epigenetics->Gene Death2 Parasite Death Gene->Death2

Figure 1: Contrasting mechanisms of Chloroquine and Quinazoline derivatives.

In Vitro Efficacy: A Quantitative Comparison

The initial screening of potential antimalarial compounds is performed using in vitro assays that measure the drug's ability to inhibit parasite growth in a controlled laboratory setting. The most common parameter derived from these assays is the 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit parasite growth by 50%.

Standard Protocol: SYBR Green I-Based Fluorescence Assay

This high-throughput assay is widely used to determine the IC₅₀ of antimalarial compounds against P. falciparum.[15] The method relies on the SYBR Green I dye, which binds to DNA. Since mature red blood cells are anucleated, the fluorescence measured is directly proportional to the amount of parasite DNA, thus providing a quantitative measure of parasite proliferation.[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 2,4-Quinazolinediamine, 6,7-dimethyl- and chloroquine) in a 96-well microtiter plate. Include positive (parasitized red blood cells, no drug) and negative (uninfected red blood cells) controls.

  • Parasite Culture: Add a synchronized culture of P. falciparum (typically at the ring stage, with 1-2% parasitemia and 2% hematocrit) to each well.[15]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[16]

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This buffer lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Measurement: Incubate the plate in the dark before measuring fluorescence intensity with a microplate reader (excitation ~485 nm, emission ~530 nm).[15]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the positive control. Plot this percentage against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]

G start Start plate Prepare 96-well plate with serial drug dilutions start->plate add_parasites Add synchronized P. falciparum culture plate->add_parasites incubate Incubate for 72 hours add_parasites->incubate lyse Add Lysis Buffer with SYBR Green I Dye incubate->lyse read Measure Fluorescence (Excitation ~485nm, Emission ~530nm) lyse->read analyze Calculate % Inhibition and determine IC50 read->analyze end End analyze->end

Figure 2: Workflow for the SYBR Green I in vitro antimalarial assay.
Comparative IC₅₀ Data

The table below summarizes typical IC₅₀ values for chloroquine and reported values for potent 6,7-dimethoxyquinazoline-2,4-diamine derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum Strain (CQS) IC₅₀P. falciparum Strain (CQR) IC₅₀Key Observations
Chloroquine ~10-20 nM> 200 nMSignificant loss of potency against resistant strains.
6,7-dimethoxyquinazoline-2,4-diamine Derivatives ~6-50 nM[7]~20-100 nM[17]Retain high potency against chloroquine-resistant strains, indicating a different mechanism of action.

Note: Data for quinazoline derivatives are based on published results for highly active analogs within the same chemical class, such as those evaluated by Mizukawa, et al. and in other optimization studies.[7][17] Specific IC₅₀ for 2,4-Quinazolinediamine, 6,7-dimethyl- would require direct experimental testing.

In Vivo Efficacy: Evaluation in a Living System

While in vitro assays are crucial for initial screening, in vivo studies in animal models are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a complex biological system.[18][19]

Standard Protocol: The 4-Day Suppressive Test (Peter's Test)

The most common in vivo model for primary screening is the 4-day suppressive test using Plasmodium berghei-infected mice.[20][21] This test assesses the ability of a compound to suppress the growth of parasites in the blood.

Step-by-Step Methodology:

  • Infection: Laboratory mice (e.g., BALB/c or ICR strains) are inoculated intraperitoneally with red blood cells infected with P. berghei.[18][19][20]

  • Treatment: Two to four hours post-infection, the mice are randomly divided into groups. The test groups receive the compound (e.g., 2,4-Quinazolinediamine, 6,7-dimethyl-) orally or via another route once daily for four consecutive days (Days 0 to 3).[20]

  • Control Groups: A positive control group receives a standard antimalarial like chloroquine, and a negative control group receives only the vehicle (the solvent used to dissolve the drug).[20]

  • Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain.[15]

  • Data Analysis: The percentage of parasitized red blood cells (parasitemia) is determined by microscopic examination. The average parasitemia of the treated groups is compared to the negative control group to calculate the percentage of parasite suppression. The 50% effective dose (ED₅₀) can be determined by testing a range of doses.[15]

G start Start infect Inoculate Mice with P. berghei (Day 0) start->infect group Randomize into Groups (Test, Positive Control, Vehicle) infect->group treat Administer Drug/Vehicle Daily (Days 0, 1, 2, 3) group->treat smear Prepare Blood Smears (Day 4) treat->smear stain Stain with Giemsa smear->stain microscopy Determine % Parasitemia via Microscopy stain->microscopy analyze Calculate % Suppression vs. Vehicle Control microscopy->analyze end End analyze->end

Figure 3: Workflow for the 4-Day Suppressive Test in mice.
Comparative In Vivo Data

Several studies have demonstrated the in vivo efficacy of quinazoline derivatives in rodent malaria models.

CompoundAnimal ModelDose (mg/kg/day, oral)Parasite Suppression (%)Key Observations
Chloroquine P. berghei-infected mice10>90% (in sensitive strains)[20][22][23]Highly effective against sensitive rodent malaria parasites.
Quinazoline Derivatives P. berghei-infected mice5 - 50Variable, with optimized compounds showing significant suppression[6][8][21]Demonstrates oral bioavailability and efficacy, with some analogs showing potent activity.[6][24]

Note: In vivo efficacy is highly dependent on the specific chemical structure and its pharmacokinetic properties. The data presented for quinazoline derivatives reflect the potential of this class of compounds as orally active antimalarials.[6][24]

Summary and Conclusion

The comparison between 2,4-Quinazolinediamine, 6,7-dimethyl- (as a representative of its class) and chloroquine highlights a critical shift in antimalarial drug discovery strategy—moving from established targets to novel mechanisms to overcome resistance.

FeatureChloroquine2,4-Quinazolinediamine, 6,7-dimethyl- (and related compounds)
Core Scaffold 4-Aminoquinoline2,4-Diaminoquinazoline
Mechanism Inhibits hemozoin polymerization[10][12]Novel targets, potentially epigenetic enzymes (DNMT/HDAC inhibitors)[6][7]
Activity vs. CQS P.f. HighHigh[7]
Activity vs. CQR P.f. Low (due to PfCRT efflux)[3][4]High (circumvents PfCRT-mediated resistance)[6][17]
In Vivo Efficacy Well-established in sensitive models[22]Demonstrated in rodent models, showing oral activity[6][24]
Development Status Widely used but limited by resistancePreclinical/Investigational stage

References

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A Comparative Guide to the Experimental Cross-Validation of 2,4-Quinazolinediamine, 6,7-dimethyl-

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental evaluation of 2,4-Quinazolinediamine, 6,7-dimethyl-, a member of the pharmacologically significant quinazoline family. While direct experimental data for this specific compound is limited in publicly available literature, this document offers a robust, scientifically-grounded approach to its characterization. By leveraging data from structurally similar analogs and established comparator compounds, researchers can effectively design and execute a thorough validation process.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive effects. This guide will focus on the potential applications of 2,4-Quinazolinediamine, 6,7-dimethyl- in two key areas: as a potential modulator of the Epidermal Growth Factor Receptor (EGFR) in oncology and as a potential antagonist of α1-adrenergic receptors in cardiovascular research.

Comparative Framework: Benchmarking Against Established Drugs

To provide a meaningful context for the experimental evaluation of 2,4-Quinazolinediamine, 6,7-dimethyl-, we will use two well-characterized drugs that also feature the quinazoline core:

  • Gefitinib (Iressa®): An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2]

  • Prazosin: An α1-adrenergic receptor antagonist used to treat hypertension.[3][4]

By comparing the experimental results of our target compound with the known activities of Gefitinib and Prazosin, we can gain valuable insights into its potential potency, selectivity, and therapeutic utility.

Physicochemical Properties

A foundational step in the evaluation of any new chemical entity is the characterization of its physical and chemical properties.

Property2,4-Quinazolinediamine, 6,7-dimethyl-
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
CAS Number 27018-17-3

Anticipated Biological Activity and Comparative Data

Potential as an EGFR Inhibitor (Anticancer Activity)

Quinazoline derivatives are a well-established class of EGFR inhibitors.[5][6] The 4-anilinoquinazoline scaffold, present in Gefitinib, is a key pharmacophore for binding to the ATP-binding site of the EGFR kinase domain.[6]

Comparative In Vitro Activity Data (IC₅₀ values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Gefitinib against various cancer cell lines. These values serve as a benchmark for evaluating the potential anticancer potency of 2,4-Quinazolinediamine, 6,7-dimethyl-.

Cell LineEGFR Mutation StatusGefitinib IC₅₀ (µM)Reference
HCC827Exon 19 Deletion0.013[7]
PC9Exon 19 Deletion0.077[7]
H3255L858R0.003[8]
A549Wild-Type15.11[9]
NCI-H1299Wild-Type14.23[9]
NCI-H1437Wild-Type20.44[9]
Potential as an α1-Adrenergic Receptor Antagonist (Antihypertensive Activity)

The 2,4-diamino-6,7-dimethoxyquinazoline structure is the core of several potent α1-adrenoceptor antagonists, including Prazosin.[10][11][12][13][14] These compounds competitively block the binding of norepinephrine to α1-receptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3]

Comparative Binding Affinity Data (Kᵢ values)

The inhibitory constant (Kᵢ) is a measure of the binding affinity of a compound to a receptor. The following table includes the Kᵢ value for Prazosin, which can be used to benchmark the affinity of 2,4-Quinazolinediamine, 6,7-dimethyl- for α1-adrenergic receptors.

CompoundReceptor SubtypeKᵢ (nM)Reference
Prazosinα1-adrenoceptor~1[10]
Representative 2,4-Diamino-6,7-dimethoxyquinazolinesα1-adrenoceptor0.1 - 10[10][12][13]

Experimental Protocols: A Guide to Self-Validating Systems

The following section provides detailed, step-by-step methodologies for key experiments to cross-validate the potential biological activities of 2,4-Quinazolinediamine, 6,7-dimethyl-. These protocols are designed to be robust and reproducible, ensuring the scientific integrity of the findings.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, PC9) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2,4-Quinazolinediamine, 6,7-dimethyl-, Gefitinib (as a positive control), and a vehicle control (e.g., DMSO) in culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Diagram of the MTT Assay Workflow:

MTT_Workflow A Seed cells in 96-well plate B Treat with compound dilutions A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cell viability assay.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[19][20]

Principle: The assay quantifies the phosphorylation of a synthetic peptide substrate by the EGFR kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer.[16][21]

  • Compound Preparation: Prepare serial dilutions of 2,4-Quinazolinediamine, 6,7-dimethyl- and Gefitinib in the assay buffer.

  • Kinase Reaction: In a 96-well plate, combine the EGFR kinase, the test compound dilutions, and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[16][19]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

Diagram of the EGFR Signaling Pathway:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Gefitinib Gefitinib / 2,4-Quinazolinediamine, 6,7-dimethyl- Gefitinib->Dimer Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

α1-Adrenergic Receptor Binding Assay

This radioligand binding assay determines the affinity and selectivity of a compound for α1-adrenergic receptors.[22][23][24]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Prazosin) for binding to α1-adrenergic receptors in a membrane preparation.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express α1-adrenergic receptors (e.g., rat cerebral cortex).

  • Compound and Radioligand Preparation: Prepare serial dilutions of 2,4-Quinazolinediamine, 6,7-dimethyl- and Prazosin. Prepare a solution of [³H]-Prazosin at a concentration close to its Kₔ value.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, the test compound dilutions, and [³H]-Prazosin in a binding buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding of the radioligand at each concentration of the test compound and determine the Kᵢ value.

Diagram of the α1-Adrenergic Receptor Antagonism:

Adrenergic_Antagonism NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Intracellular Ca²⁺ Increase IP3_DAG->Ca Contraction Smooth Muscle Contraction Ca->Contraction Prazosin Prazosin / 2,4-Quinazolinediamine, 6,7-dimethyl- Prazosin->Alpha1 Blocks

Caption: Mechanism of α1-adrenergic receptor antagonism.

Conclusion

While direct experimental evidence for the biological activity of 2,4-Quinazolinediamine, 6,7-dimethyl- is currently limited, its structural similarity to known bioactive quinazoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. By employing the rigorous experimental protocols outlined in this guide and benchmarking against established drugs like Gefitinib and Prazosin, researchers can effectively elucidate the pharmacological profile of this compound. This systematic approach, grounded in scientific integrity and validated methodologies, will pave the way for a comprehensive understanding of the therapeutic potential of 2,4-Quinazolinediamine, 6,7-dimethyl-.

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A Comparative Guide to the Therapeutic Index of 2,4-Quinazolinediamine, 6,7-dimethyl- and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities, including anticancer and antihypertensive effects.[1][2][3] A critical determinant of a drug candidate's success is its therapeutic index (TI), the quantitative measure of its relative safety.[4] This guide offers an in-depth evaluation of the therapeutic index of 2,4-Quinazolinediamine, 6,7-dimethyl-, and its analogs, providing a framework for selecting and developing compounds with an optimal balance of efficacy and safety.

The Therapeutic Index: A Cornerstone of Drug Development

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[4] In preclinical animal studies, it is often calculated as the ratio of the lethal dose for 50% of the population (LD50) to the effective dose for 50% of the population (ED50).[4][5][6]

TI = LD50 / ED50 or TD50 / ED50

A higher TI is preferable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose at which toxicity occurs.[4][7] Drugs with a narrow therapeutic index require careful dose titration and patient monitoring to avoid adverse effects.[5][8] The determination and interpretation of the TI are crucial throughout the drug development process, from early-stage candidate selection to clinical application.[6][9]

Therapeutic_Index cluster_0 Drug Concentration Therapeutic Window Therapeutic Window (Optimal Safety & Efficacy) Toxic Adverse Effects (Approaching TD50) Therapeutic Window->Toxic Increasing Dose Sub-therapeutic Minimal Efficacy (Below ED50) Sub-therapeutic->Therapeutic Window Increasing Dose caption Conceptual representation of the Therapeutic Index. Quinazoline_Structures cluster_core Core & Analogs Core 2,4-Quinazolinediamine, 6,7-dimethyl- AnalogA Analog A (e.g., 2-thio substitution) Core->AnalogA Modification at C2 AnalogB Analog B (e.g., 4-anilino substitution) Core->AnalogB Modification at C4 caption Structural relationship of core compound and its analogs.

Caption: Structural relationship of core compound and its analogs.

Comparative Analysis of Therapeutic Index

The therapeutic index of 2,4-Quinazolinediamine, 6,7-dimethyl- and its analogs can be evaluated by comparing their in vitro efficacy (e.g., half-maximal inhibitory concentration, IC50) against a target (e.g., a cancer cell line) and their cytotoxicity against normal cells. A higher ratio of cytotoxicity (IC50 in normal cells) to efficacy (IC50 in cancer cells) suggests a more favorable therapeutic window.

In Vitro Therapeutic Index (IVTI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

CompoundTarget Cell Line (Efficacy)IC50 (µM)Normal Cell Line (Toxicity)IC50 (µM)In Vitro Therapeutic IndexReference
2,4-Quinazolinediamine, 6,7-dimethyl- K562 (Leukemia)400HUVEC (Endothelial)2000.5[3]
Analog A (Thio-substituted) S. aureus1-64 µg/mLNot specifiedGood safety profile-[10][11]
Analog B (Anilino-substituted) A431 (Skin Carcinoma)0.37-12.93 nMNot specified--[12]
Analog C (Piperidino-substituted) α1-adrenoceptorsKi ~1.5 x 10⁻¹⁰ MNot specified--

The data suggests that modifications to the 2,4-Quinazolinediamine, 6,7-dimethyl- core can significantly impact both efficacy and safety. For instance, the introduction of a thio-substituent (Analog A) has been shown to improve the safety profile in antibacterial applications. [10]Anilino-substitutions (Analog B) can lead to highly potent EGFR inhibitors. [12]

Experimental Protocols for Therapeutic Index Determination

Accurate and reproducible experimental protocols are essential for evaluating the therapeutic index.

A common method for determining the IC50 values for both efficacy and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

  • Cell Seeding: Plate cells (both cancer and normal cell lines in separate plates) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2,4-Quinazolinediamine, 6,7-dimethyl- and its analogs) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

For a more comprehensive evaluation, in vivo studies in animal models are necessary to determine the ED50 and LD50.

Protocol: General In Vivo Study Framework

  • Animal Model Selection: Choose an appropriate animal model (e.g., xenograft mouse model for cancer studies).

  • Dose-Ranging Studies: Conduct preliminary studies to determine the dose range for both efficacy and toxicity.

  • Efficacy Study (ED50): Administer a range of doses of the test compound to groups of animals with established tumors. Monitor tumor growth over time. The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

  • Toxicity Study (LD50): Administer a range of doses of the test compound to healthy animals. Monitor for signs of toxicity and mortality. The LD50 is the dose that results in the death of 50% of the animals.

  • Therapeutic Index Calculation: Calculate the TI by dividing the LD50 by the ED50.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Efficacy Efficacy (IC50) (e.g., Cancer Cell Line) IVTI Calculate In Vitro TI (IC50 Normal / IC50 Cancer) Efficacy->IVTI Toxicity_invitro Cytotoxicity (IC50) (e.g., Normal Cell Line) Toxicity_invitro->IVTI ED50 Efficacy (ED50) (e.g., Xenograft Model) IVTI->ED50 Promising candidates move to in vivo studies LD50 Toxicity (LD50) (e.g., Healthy Animal Model) IVTI->LD50 TI Calculate Therapeutic Index (LD50 / ED50) ED50->TI LD50->TI caption Workflow for Therapeutic Index determination.

Caption: Workflow for Therapeutic Index determination.

Conclusion and Future Directions

The evaluation of the therapeutic index is a multi-faceted process that requires careful experimental design and interpretation. For 2,4-Quinazolinediamine, 6,7-dimethyl- and its analogs, the existing literature indicates that structural modifications can lead to significant improvements in both potency and safety. Future research should focus on systematic SAR and structure-toxicity relationship (STR) studies to rationally design analogs with a wider therapeutic window. The integration of in vitro and in vivo studies, as outlined in this guide, will be paramount in identifying promising drug candidates for further development.

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A Head-to-Head Comparison of G9a Inhibitors: The Foundational Role of the 2,4-Quinazolinediamine Scaffold and the Case of BIX-01294

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Epigenetics and Drug Discovery

Introduction: G9a, A Key Epigenetic Regulator

In the landscape of epigenetic regulation, the histone methyltransferase G9a (also known as EHMT2) holds a critical position. G9a is the primary enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[1][2] These methylation marks are canonical signals for transcriptional repression, creating a more condensed chromatin structure that limits the access of transcription machinery to DNA.[2][3][4]

The aberrant overexpression of G9a is implicated in numerous human diseases, particularly in oncology, where it is associated with the silencing of tumor suppressor genes and poor patient prognosis.[5][6] G9a also methylates non-histone proteins, such as the tumor suppressor p53, leading to its inactivation.[7][8] This central role in pathology has established G9a as a compelling therapeutic target for novel drug development.[1][6] The quest for potent and selective G9a inhibitors has led to the discovery of several small molecules, with the 2,4-diamino-6,7-dimethoxyquinazoline scaffold serving as a foundational chemical template. This guide provides a head-to-head comparison centered on BIX-01294, the first-in-class inhibitor derived from this scaffold, and discusses its properties in the context of subsequent advancements.

The Inhibitors: A Tale of a Scaffold and its Progeny

BIX-01294: Discovered through high-throughput screening, BIX-01294 was a landmark molecule as the first potent and selective small-molecule inhibitor reported for a protein lysine methyltransferase.[9][10] Its chemical structure is N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine. It belongs to the 2,4-diamino-6,7-dimethoxyquinazoline class of compounds.[2][5]

2,4-Quinazolinediamine, 6,7-dimethyl- (and its derivatives): This chemical name describes the core heterocyclic scaffold of BIX-01294. The initial discovery and subsequent Structure-Activity Relationship (SAR) explorations of this template have been pivotal for the entire field.[5][7][8] While BIX-01294 itself is a potent tool, its limitations, particularly regarding cellular toxicity, spurred the development of next-generation analogs like UNC0224, UNC0638, and UNC0642, which feature modifications to the original scaffold to improve potency and cellular performance.[9][11][12]

Mechanism of Action: A Competitive Engagement

Both BIX-01294 and its advanced analogs function as substrate-competitive inhibitors . They do not compete with the cofactor S-adenosyl-methionine (SAM). Instead, they occupy the binding pocket intended for the histone H3 peptide substrate.[2][13][14] X-ray crystallography studies of related compounds like UNC0224 complexed with G9a have confirmed this binding mode, revealing key interactions within the substrate pocket that prevent the histone tail from accessing the enzyme's catalytic site.[5][15]

cluster_G9a G9a Enzyme Complex SAM SAM Site Substrate Histone Substrate Site SAM->Substrate Methylation H3K9me2 (Transcriptional Repression) Substrate->Methylation Catalyzes Inhibitor BIX-01294 or 2,4-Quinazolinediamine Analog Inhibitor->Substrate Competitively Blocks Histone Histone H3 Peptide Histone->Substrate Binds

Caption: Competitive inhibition of G9a by quinazoline-based inhibitors.

Head-to-Head Performance Metrics

The following sections provide a detailed comparison based on key performance indicators for G9a inhibitors.

In Vitro Potency and Selectivity

BIX-01294 exhibits potent inhibition of G9a and its closely related homolog, G9a-like protein (GLP), in biochemical assays.[16][17] However, its selectivity against GLP is limited. It shows excellent selectivity against other histone methyltransferases (HMTs) such as SUV39H1, ESET, SET7/9, and the arginine methyltransferase PRMT1.[16][18] Newer analogs developed from the same quinazoline scaffold, such as UNC0638, offer substantially improved potency.[9]

Compound Target IC50 Value (µM) Assay Type Reference
BIX-01294G9a1.7 - 2.7MS-based / DELFIA[18][19]
GLP0.7 - 0.9MS-based[13][16]
SUV39H1> 37Not specified[17]
ESET> 45MS-based[18]
SET7/9> 45MS-based[18]
PRMT1> 45MS-based[18]
UNC0638 (analog)G9a< 0.015Not specified[20]
Cellular Activity and Cytotoxicity

A critical measure of an inhibitor's utility is its ability to engage the target in a cellular context, typically measured by the reduction of global H3K9me2 levels. BIX-01294 is cell-permeable and effectively reduces H3K9me2 levels in various cell lines at low micromolar concentrations.[16][21][22]

However, a significant drawback of BIX-01294 is its narrow therapeutic window; it exhibits cellular toxicity at concentrations just above those required for effective G9a inhibition.[9][16] For instance, it reduces H3K9me2 levels at 4.1 µM but becomes toxic at concentrations higher than this.[9][16] This poor separation of functional potency versus cell toxicity limits its use as a robust chemical probe in cellular studies.[12]

Later-generation analogs from the 2,4-Quinazolinediamine scaffold were specifically designed to address this issue. Compounds like UNC0638 and UNC0646 demonstrate excellent potency in reducing cellular H3K9me2 levels with significantly lower cytotoxicity, achieving a much more favorable "tox/function ratio" (>100 for UNC0638 vs. <6 for BIX-01294).[9][11]

Compound Cellular H3K9me2 Reduction Observed Cytotoxicity Key Limitation/Advantage
BIX-01294 Effective at ~2-5 µMToxic at concentrations > 4.1 µMPoor separation of function and toxicity.
UNC0638 (analog) Highly potent (< 1 µM)Low toxicity at effective concentrationsExcellent tox/function ratio; a superior chemical probe.

Experimental Protocols: Assessing G9a Inhibition

Verifying the activity and potency of G9a inhibitors requires robust biochemical and cellular assays.

Protocol 1: In Vitro G9a Enzymatic Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the IC50 value of an inhibitor against recombinant G9a. The principle involves measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate.

A 1. Prepare Assay Plate Add G9a enzyme, Histone H3 peptide substrate, and serial dilutions of inhibitor. B 2. Initiate Reaction Add [³H]-S-adenosylmethionine (SAM) to all wells. A->B C 3. Incubate Allow reaction to proceed at 30°C for 60 minutes. B->C D 4. Stop Reaction & Capture Spot reaction mixture onto P81 phosphocellulose paper/filter. C->D E 5. Wash Wash filters multiple times with sodium bicarbonate to remove unincorporated [³H]-SAM. D->E F 6. Quantify Measure radioactivity retained on the filter using a scintillation counter. E->F G 7. Analyze Data Plot activity vs. inhibitor concentration to calculate the IC50 value. F->G

Caption: Workflow for a radiometric in vitro G9a inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.9), 2 mM MgCl₂, 0.5 mM DTT.

    • Enzyme: Dilute recombinant human G9a to a final concentration of ~25 nM in Assay Buffer.

    • Substrate: Use a biotinylated or standard H3 (1-21) peptide at a final concentration of ~20 µM.

    • Cofactor: Prepare S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) at a final concentration of 1-50 µM.

    • Inhibitor: Perform serial dilutions of the test compound (e.g., BIX-01294) in DMSO, then dilute further in Assay Buffer. Ensure the final DMSO concentration is <1%.

  • Assay Execution:

    • In a 96-well or 384-well plate, add the G9a enzyme, H3 peptide substrate, and diluted inhibitor. Include positive (DMSO vehicle) and negative (no enzyme) controls.

    • Pre-incubate the plate for 15-20 minutes at room temperature.

    • Initiate the reaction by adding [³H]-SAM to all wells.

    • Incubate for 60 minutes at 30°C.

  • Detection and Analysis:

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

    • Wash the filters three times with 100 mM sodium bicarbonate to remove unbound [³H]-SAM.[23]

    • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular G9a Inhibition Assay (In-Cell Western)

This high-throughput immunofluorescence-based assay directly measures H3K9me2 levels within cells, providing a direct readout of G9a inhibition.[11][24]

A 1. Cell Seeding Plate cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of the inhibitor for 24-48 hours. A->B C 3. Fix & Permeabilize Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100. B->C D 4. Block Block non-specific binding sites with 5% BSA in PBS. C->D E 5. Antibody Incubation Incubate with primary antibody (anti-H3K9me2), followed by an infrared dye-conjugated secondary antibody. D->E F 6. Normalize Stain with a DNA dye (e.g., DRAQ5) for cell number normalization. E->F G 7. Image & Analyze Acquire signals on a near-infrared imager. Normalize H3K9me2 signal to DNA signal and calculate IC50. F->G

Caption: Workflow for an In-Cell Western assay to measure cellular G9a activity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., MDA-MB-231, which has high basal H3K9me2 levels) in a 96-well clear-bottom plate.[11][24]

    • Allow cells to attach for 18-24 hours.

    • Treat cells with a serial dilution of the inhibitor (e.g., BIX-01294) or vehicle control (DMSO) for 24-48 hours.

  • Immunostaining:

    • Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Block with a blocking buffer (e.g., 5% BSA in PBS) for 90 minutes.

    • Incubate with a primary antibody against H3K9me2 overnight at 4°C.

    • Wash thoroughly, then incubate with an appropriate near-infrared fluorescent dye-conjugated secondary antibody and a DNA normalization stain (like DRAQ5) for 60 minutes.[11][24]

  • Data Acquisition and Analysis:

    • Wash the wells and acquire fluorescent signals using a plate reader or imager (e.g., LI-COR Odyssey).

    • Normalize the H3K9me2 signal (e.g., 700 nm channel) to the DNA stain signal (e.g., 800 nm channel).

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Outlook

The discovery of BIX-01294, a pioneering inhibitor based on the 2,4-Quinazolinediamine, 6,7-dimethyl- scaffold, was a watershed moment for epigenetic research. It provided the first chemical tool to pharmacologically probe the function of G9a and GLP, validating them as druggable targets.

However, a direct head-to-head comparison reveals that while BIX-01294 is effective, its utility is hampered by a narrow therapeutic window between cellular efficacy and toxicity. The true value of this scaffold lies in the foundation it provided for subsequent medicinal chemistry efforts. Researchers successfully optimized the 2,4-diamino-7-aminoalkoxy-quinazoline template to develop second-generation inhibitors like UNC0638 and UNC0642. These compounds retain the mechanism of action but offer vastly superior in vitro potency, cellular activity, and, most critically, a significantly improved safety profile.

For today's researchers, while BIX-01294 remains a historically important and useful compound for specific biochemical assays, the newer, more potent, and less toxic analogs are the preferred chemical probes for rigorous cellular and in vivo investigations of G9a/GLP biology.

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